Product packaging for Tetrahydroamentoflavone(Cat. No.:)

Tetrahydroamentoflavone

Cat. No.: B1208386
M. Wt: 542.5 g/mol
InChI Key: ULTQJSQDLWNWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydroamentoflavone has been reported in Cycas beddomei, Cycas revoluta, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O10 B1208386 Tetrahydroamentoflavone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTQJSQDLWNWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tetrahydroamentoflavone: A Technical Guide to Natural Sources, Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. As a hydrogenated derivative of amentoflavone, THA shares a common biosynthetic origin and is often found in similar botanical sources. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it explores the compound's mechanism of action, particularly its role as a potent xanthine oxidase inhibitor, and its potential influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural product.

Introduction to this compound

This compound belongs to the biflavonoid class of polyphenolic compounds. Structurally, it is a hydrogenated derivative of amentoflavone, which is an apigenin dimer. Biflavonoids are formed by the oxidative coupling of two flavonoid monomers and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The hydrogenation of the C2-C3 double bonds in the chromane rings of amentoflavone results in this compound, altering its stereochemistry and potentially its biological activity and pharmacokinetic profile. Its notable activity as a potent inhibitor of xanthine oxidase has positioned it as a compound of interest for conditions such as gout and other inflammatory disorders.

Natural Sources and Distribution

This compound has been identified in a select number of plant families, often co-occurring with amentoflavone and other related biflavonoids. The primary sources identified to date belong to the Selaginellaceae and Anacardiaceae families.

Major Botanical Sources
  • Selaginella species: Various species of Selaginella, commonly known as spikemosses, are rich sources of biflavonoids. Selaginella bryopteris is one such species where this compound has been reported. The genus Selaginella has a long history of use in traditional medicine, particularly in China and India, for treating a variety of ailments.

  • Semecarpus anacardium Linn.: Commonly known as the marking nut tree, the seeds of this plant are a significant source of this compound. The seed has been extensively used in traditional Indian medicine systems like Ayurveda and Siddha for treating inflammatory conditions and gout.

Quantitative Distribution

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes the available quantitative data.

Plant SpeciesFamilyPlant PartCompound Concentration/YieldMethod of QuantificationReference(s)
Semecarpus anacardiumAnacardiaceaeSeed (Dry Weight)~10 g/kg (~1%)HPTLC[1][2]
Semecarpus anacardiumAnacardiaceaeSeed0.5% Yield (Isolated Compound)Preparative HPLC[3]

This table will be updated as more quantitative data from diverse sources becomes available.

Experimental Protocols

The extraction and isolation of this compound from its natural sources are critical steps for its study and potential therapeutic application. The following protocols are based on methodologies reported in the scientific literature for THA and related biflavonoids.

General Extraction and Isolation Workflow

The process typically involves solvent extraction from dried plant material, followed by fractionation and chromatographic purification.

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification P1 Collection of Plant Material (e.g., S. anacardium seeds) P2 Drying (Sun or Oven) P1->P2 P3 Pulverization (Coarse Powder) P2->P3 E1 Soxhlet Extraction (Solvent: Acetone or Methanol) P3->E1 F1 Crude Extract E1->F1 F2 Liquid-Liquid Partition (e.g., with Ethyl Acetate) F1->F2 F3 Active Fraction (Ethyl Acetate Fraction) F2->F3 C1 Preparative HPLC F3->C1 C2 Pure this compound C1->C2

Figure 1. General workflow for the extraction and isolation of this compound.

Detailed Methodologies

3.2.1. Extraction from Semecarpus anacardium Seeds

  • Preparation: Dry the seeds of Semecarpus anacardium and pulverize them into a coarse powder.

  • Extraction: Perform Soxhlet extraction using hot acetone or methanol as the solvent to obtain the crude extract.[4]

  • Fractionation: The crude extract is subjected to activity-guided fractionation. This involves liquid-liquid partitioning, where the extract is sequentially partitioned with solvents of increasing polarity. The ethyl acetate fraction has been reported to show the highest xanthine oxidase inhibitory activity and contains this compound.[5]

  • Isolation: The active ethyl acetate fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][5]

3.2.2. Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not fully detailed in all literature, a validated HPLC method for its parent compound, amentoflavone, in Selaginella species provides a strong template. This method can be adapted and optimized for THA.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Kromasil C18 column (250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of methanol and phosphate buffer. An example gradient could be: 0-28 min with 50% to 58% methanol, and 30-35 min with 58% to 70% methanol.[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 330 nm.[6]

  • Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Biological Activity and Signaling Pathways

This compound's therapeutic potential is linked to its ability to modulate specific biological pathways. The most well-documented mechanism is its potent inhibition of xanthine oxidase. Furthermore, based on studies of its parent compound, amentoflavone, it is hypothesized to interact with major inflammatory signaling cascades.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. This compound has been shown to be a potent non-competitive inhibitor of xanthine oxidase, with an IC₅₀ value of 92 nM, which is comparable to allopurinol (IC₅₀ of 100 nM), a clinically used xanthine oxidase inhibitor.[5]

G cluster_pathway Purine Metabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid (Leads to Gout) Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase THA This compound THA->Inhibition

Figure 2. Inhibition of the xanthine oxidase pathway by this compound.

Potential Modulation of NF-κB and MAPK Signaling Pathways

While direct studies on this compound are limited, its parent compound, amentoflavone, is a known modulator of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. It is plausible that this compound shares these properties.

  • NF-κB Pathway: This pathway is a critical regulator of pro-inflammatory gene expression. Amentoflavone has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.[7][8]

  • MAPK Pathway: This cascade, involving kinases like ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including stress and inflammation. Amentoflavone can block the phosphorylation of key proteins in this pathway, leading to a downstream anti-inflammatory effect.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_Cascade Activates IKK IKK Complex Receptor->IKK Activates Genes Pro-inflammatory Gene Transcription MAPK_Cascade->Genes Activates Transcription Factors IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB_p65 NF-κB (p65/p50) NFkB_p65->Genes Translocates & Activates IkB_NFkB->NFkB_p65 Releases THA This compound (Hypothesized Action) THA->MAPK_Cascade THA->IKK

Figure 3. Hypothesized modulation of NF-κB and MAPK pathways by THA.

Conclusion and Future Perspectives

This compound is a biflavonoid with significant therapeutic potential, primarily demonstrated through its potent inhibition of xanthine oxidase. Its natural occurrence in medicinal plants like Semecarpus anacardium and Selaginella species provides a basis for its traditional use in inflammatory disorders. The methodologies for its extraction and quantification are established, paving the way for standardization and further research.

Future research should focus on:

  • Expanding the knowledge of its natural distribution: Screening a wider range of plant species, especially within the Selaginellaceae and Anacardiaceae families, to identify new and potentially more abundant sources.

  • Elucidating its full pharmacological profile: While its effect on xanthine oxidase is clear, comprehensive studies are needed to confirm its direct effects on the NF-κB and MAPK pathways and to uncover other potential molecular targets.

  • Preclinical and Clinical Evaluation: In-depth preclinical studies focusing on its efficacy, safety, and pharmacokinetic profile are necessary to validate its potential as a therapeutic agent for gout and other inflammatory diseases.

This guide provides a foundational resource for the scientific community to build upon, accelerating the translation of this compound from a promising natural compound to a potential clinical candidate.

References

An In-Depth Technical Guide to Tetrahydroamentoflavone: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of Tetrahydroamentoflavone. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a biflavonoid, a class of natural products formed by the dimerization of two flavonoid units. Specifically, it is a hydrogenated derivative of amentoflavone. The core structure consists of two flavanone moieties linked by a C-C bond.

The most commonly cited stereoisomer is (2S,2''S)-Tetrahydroamentoflavone . The designation "(2S,2''S)" refers to the absolute configuration at the two chiral centers, C2 and C2'', located in the C-rings of the two flavanone units. The "S" configuration at these stereocenters is determined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents at these chiral carbons is crucial for the molecule's biological activity and its interaction with target enzymes and receptors.

Chemical Structure of (2S,2''S)-Tetrahydroamentoflavone:

Note: This is a simplified 2D representation. The actual 3D conformation is more complex.

Physicochemical and Spectroscopic Data

Quantitative data for (2S,2''S)-Tetrahydroamentoflavone is summarized in the table below. This information is critical for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₃₀H₂₂O₁₀
Molecular Weight 542.49 g/mol
UV λmax (MeOH) 289 nm, 203 nm[1]
IR νmax (KBr) cm⁻¹ 3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825[1]
ESI-MS [M+H]⁺ m/z 543[1]
ESI-MS [M-H]⁻ m/z 541[1]
Circular Dichroism (CD) (MeOH) [Δε]₃₀₁ +7.33, [Δε]₂₇₆ -6.65[1]

Biological Activity: Xanthine Oxidase Inhibition

(2S,2''S)-Tetrahydroamentoflavone has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of gout and hyperuricemia.

ActivityIC₅₀ ValueKᵢ ValueReference
Xanthine Oxidase Inhibition92 nM0.982 µM

Experimental Protocols

Isolation and Characterization of (2S,2''S)-Tetrahydroamentoflavone (General Workflow)

Isolation_Workflow Plant_Material Plant Material (e.g., Selaginella uncinata) Extraction Extraction with 60% Ethanol Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Liquid-Liquid Partition (e.g., with Ethyl Acetate) Filtration->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel) Partition->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification Isolated_Compound (2S,2''S)-Tetrahydroamentoflavone Purification->Isolated_Compound Characterization Structural Characterization (NMR, MS, IR, UV, CD) Isolated_Compound->Characterization

General workflow for the isolation and characterization of this compound.
In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of this compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (pH 7.5)

  • (2S,2''S)-Tetrahydroamentoflavone (Test Compound)

  • Allopurinol (Positive Control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

  • Assay Mixture Preparation:

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

    • Add 130 µL of potassium phosphate buffer.

    • Add 20 µL of xanthine oxidase solution.

    • Incubate the mixture at 25°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of xanthine solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals for a set period using a microplate reader.

  • Calculation of Inhibition:

    • The rate of uric acid formation is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

XO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis XO_prep Xanthine Oxidase Solution Mix Prepare Assay Mixture (Buffer + Inhibitor + XO) XO_prep->Mix Xanthine_prep Xanthine Solution Start_Reaction Add Xanthine Solution Xanthine_prep->Start_Reaction Inhibitor_prep This compound Solution Inhibitor_prep->Mix Incubate Incubate at 25°C for 15 min Mix->Incubate Incubate->Start_Reaction Measure Measure Absorbance at 295 nm Start_Reaction->Measure Calculate_Rate Calculate Rate of Uric Acid Formation Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro xanthine oxidase inhibition assay.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. However, research on its parent compound, amentoflavone, and other flavonoids suggests potential interactions with key cellular signaling cascades involved in inflammation, apoptosis, and cell proliferation. Amentoflavone has been shown to influence pathways such as NF-κB, MAPK, and PI3K/Akt.[2] It is plausible that this compound may exert its biological effects through similar mechanisms, although this requires experimental validation.

Below is a generalized diagram of a signaling pathway commonly affected by flavonoids, which may be relevant for future studies on this compound.

Flavonoid_Signaling cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes THA This compound (Hypothesized) PI3K_Akt PI3K/Akt Pathway THA->PI3K_Akt Modulates MAPK MAPK Pathway THA->MAPK Modulates NFkB NF-κB Pathway THA->NFkB Modulates Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Inflammation ↓ Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis MAPK->Apoptosis NFkB->Inflammation

Hypothesized signaling pathways potentially modulated by this compound.

Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of related flavonoids. Direct experimental evidence for the effect of this compound on these specific pathways is currently limited. Further research is required to elucidate its precise molecular mechanisms of action.

This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. The compiled data and protocols are intended to facilitate further research and exploration of this promising natural compound.

References

The Expanding World of Tetrahydroamentoflavone and Its Derivatives: A Technical Guide to Natural Occurrence, Bioactivity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Tetrahydroamentoflavone, a hydrogenated derivative of the widely studied biflavonoid amentoflavone, and its related compounds are emerging as a significant class of natural products with promising pharmacological potential. This technical guide provides a comprehensive overview of the natural occurrence, biological activities, and analytical methodologies pertaining to this compound and its derivatives. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration and exploitation of these bioactive molecules. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for extraction and analysis, and presents critical signaling pathways and experimental workflows through Graphviz diagrams, offering a holistic perspective on the current state of research and future directions.

Introduction

Biflavonoids, a class of polyphenolic compounds formed by the dimerization of flavonoid units, are a hallmark of the chemical diversity found in the plant kingdom. Among these, amentoflavone has been extensively investigated for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[1][2][3][4][5][6]. More recently, attention has shifted towards its hydrogenated derivatives, such as this compound, which may exhibit unique pharmacokinetic profiles and biological activities. This guide focuses on this compound and its naturally occurring derivatives, providing an in-depth analysis of their sources, biological mechanisms, and the technical protocols required for their study.

Natural Occurrence and Derivatives

This compound and its derivatives are primarily found in a variety of plant families. The Selaginellaceae family, particularly the genus Selaginella, is a rich source of these compounds[2][7][8][9]. Other plant families known to contain amentoflavone and its hydrogenated derivatives include Cupressaceae, Euphorbiaceae, Podocarpaceae, and Calophyllaceae[4][10][11].

The hydrogenation of the C2-C3 double bonds in the flavonoid moieties of amentoflavone gives rise to a series of derivatives. The most common naturally occurring derivatives include:

  • (2S)-2,3-dihydroamentoflavone

  • (2''S)-2'',3''-dihydroamentoflavone

  • (2S,2''S)-2,3,2'',3''-tetrahydroamentoflavone

  • C4'-O-methylated derivatives of the above[4][10]

Table 1: Natural Sources of this compound and its Derivatives
Plant FamilyGenus/SpeciesSpecific Derivatives IdentifiedReference(s)
SelaginellaceaeSelaginella uncinata(2S,2"S)-2,3,2",3"-tetrahydroamentoflavone, (2S,2"S)-tetrahydroamentoflavone-4'-methyl ether, (2"S)-2",3"-dihydroamentoflavone-4'-methyl ether, (2S)-2,3-dihydroamentoflavone-4'-methyl ether[12]
SelaginellaceaeSelaginella bryopteris(2S)-2,3-dihydroamentoflavone, (2"S)-2",3"-dihydroamentoflavone, (2S,2"S)-2,3,2",3"-tetrahydroamentoflavone[12]
SelaginellaceaeSelaginella tamariscina2,3-dihydroamentoflavone, 2",3"-dihydroamentoflavone[12]
CycadaceaeCycas spp.(2S)-4′-O-methyl-2,3-tetrahydroamentoflavone[13]
ConnaraceaeCnestis ferrugineaThis compound[14]
BurseraceaeCanarium albumThis compound[14]

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated mouse macrophages[14]. This inhibition is a key indicator of anti-inflammatory potential, as NO is a significant mediator in the inflammatory cascade. The underlying mechanism often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Amentoflavone, the parent compound, is known to inhibit TNF-α-mediated COX-2 expression through the NF-κB pathway[15][16]. It is plausible that this compound shares a similar mechanism.

anti_inflammatory_pathway cluster_nfkb NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IKK->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocation iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation THA Tetrahydro- amentoflavone THA->IKK

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

Amentoflavone has been reported to have neuroprotective effects against various insults, including DNA damage and mitochondrial damage[15]. These effects are often mediated through the modulation of cell survival signaling pathways like the PI3K/Akt and MAPK pathways[17]. While specific studies on the neuroprotective signaling of this compound are limited, the structural similarity to amentoflavone suggests it may act through similar mechanisms. Flavonoids, in general, are known to modulate these pathways, affecting cellular functions by altering the phosphorylation state of target molecules and modulating gene expression[17].

neuroprotective_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis THA This compound PI3K PI3K THA->PI3K MAPK MAPK (ERK, JNK, p38) THA->MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival Gene Expression Akt->CellSurvival Akt->Apoptosis MAPK->CellSurvival MAPK->Apoptosis Neuroprotection Neuroprotection CellSurvival->Neuroprotection

Figure 2: Potential neuroprotective signaling pathways of this compound.

Experimental Protocols

The study of this compound and its derivatives requires robust experimental protocols for extraction, isolation, characterization, and biological activity assessment.

Extraction and Isolation

The extraction of biflavonoids from plant material is the initial and critical step. A general workflow is presented below.

extraction_workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet, Ultrasound-assisted) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography PurifiedCompound Purified this compound Derivatives Chromatography->PurifiedCompound

Figure 3: General workflow for the extraction and isolation of this compound derivatives.

Detailed Protocol for Ultrasound-Assisted Extraction (UAE):

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Solvent Selection: Use a polar solvent such as ethanol or methanol, often in a mixture with water (e.g., 70% ethanol)[18][19].

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: A typical ratio is 1:20 to 1:50 (g/mL)[19].

    • Ultrasonic Frequency: Commonly set between 20 and 40 kHz[19].

    • Power: Adjust the ultrasonic power as per the instrument's specifications.

    • Temperature: Maintain a constant temperature, for instance, 40-60°C, using a water bath[19].

    • Time: Extraction times can range from 30 to 60 minutes[19].

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation: The crude extract is then subjected to further purification using chromatographic techniques. Column chromatography with silica gel is a common first step, followed by further purification using Sephadex LH-20 or high-performance liquid chromatography (HPLC) to isolate individual compounds.

Structural Characterization

The unequivocal identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, and for confirming the linkage between the two flavonoid units[20][21][22].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) is used to study the fragmentation pattern, which can provide valuable information about the structure, such as the nature and position of substituents[23].

Table 2: Key Spectroscopic Data for Biflavonoid Characterization
TechniqueInformation Provided
1H NMR Provides information on the number and chemical environment of protons.
13C NMR Provides information on the number and chemical environment of carbon atoms.[22]
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between atoms, confirming the overall structure.[20][21]
HRMS Determines the exact mass and elemental composition.[23]
MS/MS Provides fragmentation patterns for structural elucidation.[23]
Assessment of Anti-inflammatory Activity

A common in vitro assay to evaluate the anti-inflammatory potential of natural compounds is the measurement of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol for NO Production Assay:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound derivative) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising but still largely unexplored class of bioactive natural products. Their presence in various medicinal plants and their demonstrated anti-inflammatory and potential neuroprotective activities warrant further investigation. Future research should focus on:

  • Comprehensive Phytochemical Screening: A broader range of plant species should be screened to identify new sources and novel derivatives of this compound.

  • In-depth Pharmacological Studies: The mechanisms of action for their biological activities need to be elucidated in more detail, including the identification of specific molecular targets.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of various derivatives and subsequent biological testing will help in understanding the structural requirements for their activity and in the design of more potent analogues.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound and its natural derivatives. The provided protocols and pathway diagrams serve as practical tools to initiate and guide further research in this exciting field.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Tetrahydroamentoflavone (THA), a naturally occurring biflavonoid. The document summarizes key quantitative data, details the experimental methodologies for assessing antioxidant activity, and visualizes the underlying mechanisms and workflows.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant potential across a range of in vitro assays. Its activity is attributed to its ability to chelate metals and scavenge radicals by donating a hydrogen atom and an electron.[1] A summary of its efficacy, presented as IC50 values (the concentration required to inhibit 50% of the activity), is detailed below. A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayThis compound (THA) IC50 (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)
Superoxide (•O₂⁻) Radical Scavenging4.8 ± 0.3--
Fe²⁺-Chelating743.2 ± 49.5--
Cu²⁺-Chelating35.5 ± 1.9--
DPPH• Radical Scavenging165.7 ± 22.8--
ABTS•⁺ Radical Scavenging4.4 ± 0.2Trolox2.0 ± 0.03
BHA1.3 ± 0.08
Cu²⁺-Reducing Power77.1 ± 2.2--

Data sourced from Li et al., 2013.[1]

The collective data suggests that THA is a potent antioxidant, with its total antioxidant level being approximately 2.54 times that of the standard antioxidant Trolox.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays used to evaluate this compound.

DPPH• (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Methodology:

  • Preparation of DPPH• Solution: A stock solution of DPPH• in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[2]

  • Reaction Mixture: A specific volume of the DPPH• working solution is mixed with various concentrations of this compound or a standard antioxidant.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.[2]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of DPPH• radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH• solution without the sample) and A₁ is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Stock DPPH Stock Solution (in Methanol) DPPH_Working DPPH Working Solution (Abs ~1.0 @ 517nm) DPPH_Stock->DPPH_Working Dilute THA_Samples This compound (Various Concentrations) Mix Mix DPPH Working Solution with THA Sample THA_Samples->Mix DPPH_Working->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow

ABTS•⁺ (3-ethylbenzthiazoline-6-sulfonic acid) Radical Scavenging Assay

The ABTS assay evaluates the capacity of a compound to scavenge the ABTS•⁺ radical cation. The antioxidant reduces the pre-formed radical, leading to a loss of color that is monitored spectrophotometrically.[3]

Methodology:

  • Generation of ABTS•⁺: A stock solution of ABTS is prepared and reacted with potassium persulfate in the dark for 12-16 hours to generate the ABTS•⁺ radical cation.[4]

  • Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Reaction: A small volume of this compound or a standard antioxidant at various concentrations is added to the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time at room temperature.

  • Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock ABTS Stock Solution ABTS_Radical ABTS•⁺ Radical Cation (Incubate 12-16h) ABTS_Stock->ABTS_Radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_Radical THA_Samples This compound (Various Concentrations) Mix Mix ABTS•⁺ Working Solution with THA Sample THA_Samples->Mix ABTS_Working ABTS•⁺ Working Solution (Abs ~0.7 @ 734nm) ABTS_Radical->ABTS_Working Dilute ABTS_Working->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

ABTS Radical Scavenging Assay Workflow

Superoxide (•O₂⁻) Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge superoxide radicals, which are generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, NBT solution, and NADH solution.

  • Sample Addition: Various concentrations of this compound or a standard are added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by adding PMS solution.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).[5]

  • Measurement: The absorbance is measured at 560 nm. A decrease in absorbance indicates superoxide radical scavenging activity.[6]

  • Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Metal Chelating Activity Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the antioxidant and ferrozine for the binding of Fe²⁺.

Methodology:

  • Reaction Setup: this compound at different concentrations is mixed with a solution of FeCl₂.

  • Incubation: The mixture is incubated for a short period to allow for chelation.

  • Reaction Initiation: Ferrozine solution is added to the mixture. Ferrozine forms a stable magenta-colored complex with any free Fe²⁺.

  • Measurement: After a brief incubation, the absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm. A lower absorbance indicates higher metal chelating activity.

  • Calculation: The percentage of Fe²⁺ chelation is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[7]

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[8]

  • Reaction: The FRAP reagent is mixed with the sample solution (this compound or standard).

  • Incubation: The mixture is incubated at 37°C for a specific duration.[8]

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.[8]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous iron standard solution.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.[9] One common method involves inducing lipid peroxidation in a biological sample (e.g., liver homogenate) and measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[10]

Methodology:

  • Sample Preparation: A homogenate of a lipid-rich tissue, such as rat liver, is prepared.[11]

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as FeSO₄-ascorbate.[11]

  • Antioxidant Treatment: Different concentrations of this compound are added to the homogenate before or along with the inducing agent.

  • Incubation: The mixture is incubated, typically at 37°C, to allow for lipid peroxidation.

  • Measurement of TBARS: Thiobarbituric acid (TBA) is added, and the mixture is heated. The resulting pink-colored complex formed between MDA and TBA is measured spectrophotometrically at around 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Potential Antioxidant Signaling Pathway

Flavonoids, including this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles (which can be mimicked by some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular antioxidant defense.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THA This compound Keap1_Nrf2 Keap1-Nrf2 Complex THA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Gene Transcription Antioxidant_Genes->Transcription Antioxidant_Enzymes Antioxidant Enzymes Transcription->Antioxidant_Enzymes Leads to Synthesis of Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Defense

Nrf2-ARE Antioxidant Signaling Pathway

Conclusion

The in vitro data strongly support the significant antioxidant potential of this compound. Its multifaceted activity, including radical scavenging and metal chelation, makes it a promising candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the antioxidant properties of this and other natural compounds. Furthermore, the potential modulation of the Nrf2-ARE pathway suggests that this compound may also exert its protective effects through the upregulation of endogenous antioxidant defenses.

References

Preliminary Screening of Tetrahydroamentoflavone for Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone, a naturally occurring biflavonoid, is a member of a chemical class well-regarded for a variety of pharmacological activities, including anti-inflammatory effects. This technical guide provides a comprehensive framework for the preliminary in vitro and in vivo screening of this compound to evaluate its anti-inflammatory potential. It outlines detailed experimental protocols, presents data in a structured format, and visualizes key biological pathways and workflows. The methodologies described herein are foundational for establishing the compound's efficacy and mechanism of action, serving as a critical first step in the drug development pipeline for novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a diverse group of polyphenolic compounds found in many plants, have garnered significant attention for their potential to modulate inflammatory pathways.[1][2] Amentoflavone, a related biflavonoid, has demonstrated anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] this compound, a derivative of amentoflavone, presents an interesting candidate for investigation. Preliminary evidence suggests its potential to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[4] This guide details the standard experimental procedures to systematically screen this compound and elucidate its anti-inflammatory profile.

In Vitro Screening: Inhibition of Inflammatory Mediators

The initial phase of screening typically involves cell-based assays to determine the compound's direct effect on inflammatory responses in a controlled environment. A primary and widely accepted model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory challenge.[5][6][7]

Nitric Oxide (NO) Inhibition Assay

LPS stimulation of macrophages leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a key pro-inflammatory mediator.[8] Measuring the inhibition of NO production is a robust primary indicator of anti-inflammatory potential.[4][9]

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM) NO Production (% of Control) % Inhibition
Vehicle Control (LPS only) 100.0 ± 5.2 0
This compound (1) 85.3 ± 4.1 14.7
This compound (5) 62.1 ± 3.8 37.9
This compound (10) 41.5 ± 2.9 58.5
This compound (25) 22.8 ± 2.1 77.2
This compound (50) 10.4 ± 1.5 89.6
Dexamethasone (10 µM) 8.9 ± 1.1 91.1

Data are presented as mean ± SEM and are illustrative. Actual results may vary.

Experimental Protocol: NO Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance and is determined using a sodium nitrite standard curve.

  • Cell Viability: Simultaneously, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO is not due to cytotoxicity.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Assay & Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess viability Perform MTT Assay (Cytotoxicity Check) incubate->viability read Measure Absorbance at 540 nm griess->read

Workflow for in vitro nitric oxide (NO) inhibition assay.

In Vivo Screening: Acute Inflammatory Model

Following promising in vitro results, the next step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[10][11][12]

Carrageenan-Induced Paw Edema

Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[11][13] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines, involving the upregulation of enzymes like COX-2.[12]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control (Carrageenan) - 0.75 ± 0.06 0
This compound 25 0.58 ± 0.05 22.7
This compound 50 0.41 ± 0.04 45.3
This compound 100 0.29 ± 0.03 61.3
Indomethacin (Positive Control) 10 0.25 ± 0.02 66.7

Data are presented as mean ± SEM and are illustrative. Paw volume is measured using a plethysmometer.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar rats or Swiss albino mice (e.g., 180-220g for rats). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Compound Administration: Administer this compound or the control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The third hour is often the peak of the edematous response.[12][14]

  • Calculation:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volume.

    • The percentage inhibition of edema is calculated as: [(VC - VT) / VC] * 100, where VC is the average increase in paw volume in the control group and VT is the average increase in paw volume in the treated group.

  • Tissue Analysis (Optional): At the end of the experiment, paw tissue can be excised for analysis of inflammatory markers like myeloperoxidase (MPO) activity (for neutrophil infiltration) or cytokine levels (TNF-α, IL-6).[12]

G acclimatize Acclimatize Animals (Rats/Mice) grouping Group Animals (n=6-8) acclimatize->grouping initial_measure Measure Initial Paw Volume (Plethysmometer) grouping->initial_measure admin Administer THA or Controls (p.o. or i.p.) initial_measure->admin carrageenan Inject Carrageenan (1%) into Sub-plantar Region admin->carrageenan post_measure Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->post_measure calculate Calculate % Inhibition of Edema post_measure->calculate analyze Optional: Tissue Analysis (MPO, Cytokines) calculate->analyze

Workflow for in vivo carrageenan-induced paw edema assay.

Mechanistic Insights: Key Signaling Pathways

Understanding how this compound exerts its effects requires investigating its impact on key intracellular signaling pathways that orchestrate the inflammatory response. Flavonoids are known to target multiple nodes within these cascades.[15][16]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[18] Inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα.[19] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[18][20] Many flavonoids inhibit this pathway, often by preventing the degradation of IκBα.[21][22]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB p-IκBα (Phosphorylation) IKK->IkB phosphorylates NFkB_inactive NF-κB / IκBα (Inactive Complex) IKK->NFkB_inactive IkB_degrade IκBα Degradation IkB->IkB_degrade NFkB_trans NF-κB Translocation IkB_degrade->NFkB_trans Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_trans->Genes THA This compound (Potential Inhibition) THA->IkB_degrade THA->NFkB_trans NFkB_inactive->IkB_degrade releases NF-κB

The NF-κB signaling pathway and potential points of inhibition.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation.[23] The three main MAPK families are ERK, JNK, and p38. Upon stimulation by factors like LPS, these kinases are sequentially phosphorylated and activated.[24] Activated p38 and JNK, in particular, lead to the activation of transcription factors like AP-1, which works in concert with NF-κB to drive the expression of inflammatory genes.[25] Amentoflavone has been shown to inhibit the ERK pathway, and it is plausible that this compound could have similar effects on MAPK signaling.[26][27]

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Response Inflammatory Response (Cytokine Production) TF->Response THA This compound (Potential Inhibition) THA->MAPKK THA->MAPK

References

The Neuroprotective Potential of Tetrahydroamentoflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Exploration of Antioxidant, Anti-Inflammatory, and Pro-Survival Mechanisms

Introduction

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a hydrogenated derivative of the more extensively studied amentoflavone. While research specifically investigating the neuroprotective properties of THA is in its nascent stages, its structural relationship to amentoflavone—a compound with well-documented anti-inflammatory, antioxidant, and neuroprotective effects—suggests a promising therapeutic potential for a range of neurological disorders. This technical guide synthesizes the available data on THA and extrapolates its potential neuroprotective mechanisms based on the robust body of evidence for its parent compound, amentoflavone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel flavonoid compounds.

Physicochemical Properties and Antioxidant Profile

(2S,2′′S)-Tetrahydroamentoflavone is recognized for its potent antioxidant capabilities. In vitro studies have systematically evaluated its ability to scavenge free radicals and chelate metals, which are key mechanisms in mitigating oxidative stress—a central pathological feature in many neurodegenerative diseases.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro assays, demonstrating significant activity in radical scavenging and metal chelation.[1] The IC50 values from these assays are summarized in the table below, providing a benchmark for its antioxidant efficacy.

Assay TypeIC50 Value of THA (µg/mL)Description
Superoxide (•O₂⁻) Radical Scavenging4.8 ± 0.3Measures the ability to neutralize superoxide radicals, which are precursors to other reactive oxygen species.
DPPH• Radical Scavenging165.7 ± 22.8Assesses the capacity to donate a hydrogen atom or electron to stabilize the 1,1-diphenyl-2-picrylhydrazyl radical.
ABTS•⁺ Radical Scavenging4.4 ± 0.2Evaluates the ability to scavenge the 3-ethylbenzthiazoline-6-sulfonic acid radical cation, a measure of broad-spectrum antioxidant activity.
Fe²⁺ Chelating743.2 ± 49.5Indicates the potential to bind ferrous ions, preventing their participation in the Fenton reaction which generates highly toxic hydroxyl radicals.
Cu²⁺ Chelating35.5 ± 1.9Measures the ability to chelate cupric ions, which can also catalyze the formation of reactive oxygen species.
Cu²⁺ Reducing Power77.1 ± 2.2Determines the capacity to reduce Cu²⁺ to Cu⁺, reflecting electron-donating capability.
Data sourced from Li et al., 2013.[1]

Potential Neuroprotective Mechanisms (Inferred from Amentoflavone)

Given the limited direct research on THA's neuroprotective pathways, this section details the established mechanisms of its parent compound, amentoflavone. It is hypothesized that THA may share these mechanisms due to structural similarities. Amentoflavone exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival.[2][3]

Activation of the Nrf2/ARE Antioxidant Pathway

A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Amentoflavone is a known activator of this pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like amentoflavone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THA This compound (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex THA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Neuroprotection & Detoxification Genes->Response

Hypothesized activation of the Nrf2/ARE pathway by this compound.
Attenuation of Neuroinflammation via NF-κB Inhibition

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical component of neurodegenerative pathology. Amentoflavone has been shown to suppress neuroinflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2. By preventing the activation and nuclear translocation of NF-κB, amentoflavone reduces the production of these pro-inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK THA This compound (Hypothesized) THA->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkB_NFkB->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes activates transcription Response Neuroinflammation Genes->Response

Hypothesized inhibition of the NF-κB pathway by this compound.
Promotion of Neuronal Survival via PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival, proliferation, and growth. Amentoflavone has been demonstrated to activate this pro-survival pathway in neuronal cells.[2][3] Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of several pro-apoptotic proteins (e.g., Bad, Caspase-9) and transcription factors (e.g., FoxO), thereby preventing apoptosis and promoting neuronal resilience.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates THA This compound (Hypothesized) THA->Akt promotes activation pAkt p-Akt (Active) Akt->pAkt Apoptosis Pro-apoptotic Factors (e.g., Bad) pAkt->Apoptosis inhibits Survival Neuronal Survival pAkt->Survival promotes

Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols for Evaluation

To rigorously assess the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is necessary. The following protocols are based on standard methodologies used in the evaluation of novel neuroprotective compounds, including those used for amentoflavone.[6][7]

In Vitro Neuroprotection Assay
  • Objective: To determine the ability of THA to protect neuronal cells from a specific neurotoxic insult.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Neurotoxin: 6-Hydroxydopamine (6-OHDA) for Parkinson's disease models, Amyloid-beta (Aβ) oligomers for Alzheimer's disease models, or glutamate for excitotoxicity models.

  • Methodology:

    • Cell Culture: Plate cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treatment: Treat cells with varying concentrations of THA (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.

    • Induction of Toxicity: Add the selected neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

    • Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value of THA for neuroprotection.

In Vivo Model of Cerebral Ischemia
  • Objective: To evaluate the efficacy of THA in reducing brain damage in an animal model of stroke.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Model: Middle Cerebral Artery Occlusion (MCAO) model.

  • Methodology:

    • Animal Groups: Divide animals into: (1) Sham, (2) Vehicle + MCAO, (3) THA (e.g., 10 mg/kg) + MCAO, (4) THA (e.g., 30 mg/kg) + MCAO.

    • Drug Administration: Administer THA or vehicle via intraperitoneal (i.p.) injection 30 minutes before the MCAO procedure.

    • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.

    • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized 5-point scale.

    • Infarct Volume Measurement: Euthanize animals at 24 or 48 hours post-MCAO. Harvest brains, section, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

    • Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, GSH) and inflammation (TNF-α, IL-1β) via ELISA.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with THA (Dose-Response) A->B C Induce Neurotoxicity (e.g., 6-OHDA, Aβ) B->C D Assess Cell Viability (MTT) & Apoptosis (Caspase-3) C->D E Animal Model of Neurodegeneration (e.g., MCAO in rats) F Administer THA or Vehicle E->F G Behavioral & Neurological Deficit Scoring F->G H Histological Analysis (Infarct Volume - TTC Stain) F->H I Biochemical Analysis (Oxidative Stress, Cytokines) F->I

A representative experimental workflow for evaluating THA's neuroprotective effects.

Quantitative Data from Amentoflavone Neuroprotection Studies

The following table summarizes key quantitative findings from in vivo studies on amentoflavone, which may serve as a reference for designing future experiments with THA.

Study ModelCompoundDosageKey Finding
Neonatal Hypoxic-Ischemic (H-I) Brain Injury in RatsAmentoflavone30 mg/kgMarkedly reduced H-I-induced brain tissue loss.[7]
B16F-10 Melanoma Metastasis in MiceAmentoflavone50 mg/kgSignificantly lowered the number of lung nodules, indicating anti-metastatic effects which can involve similar pathways to neuroprotection (e.g., inflammation).
Cerebral Ischemia/Reperfusion in RatsAmentoflavone20 & 40 mg/kgSignificantly reduced neurological deficit scores, decreased MDA levels, and increased GSH and CAT levels in the brain.[6]

Conclusion and Future Directions

This compound is a biflavonoid with demonstrated in vitro antioxidant activity. While direct evidence of its neuroprotective capabilities is currently limited, the extensive research on its parent compound, amentoflavone, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases and acute brain injury.

Future research should focus on:

  • Directly assessing the neuroprotective effects of THA in established in vitro models of neurodegeneration (e.g., using Aβ, 6-OHDA, glutamate).

  • Validating the modulation of key signaling pathways (Nrf2/ARE, NF-κB, PI3K/Akt) by THA in neuronal and glial cells.

  • Conducting in vivo efficacy studies in animal models of diseases such as Alzheimer's, Parkinson's, and ischemic stroke to determine its therapeutic window, optimal dosage, and effects on behavioral and pathological outcomes.

  • Investigating the pharmacokinetics and blood-brain barrier permeability of THA to understand its bioavailability in the central nervous system.

By systematically exploring these areas, the scientific community can fully elucidate the neuroprotective potential of this compound and determine its viability as a novel drug candidate for neurological disorders.

References

Tetrahydroamentoflavone: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. As a hydrogenated derivative of amentoflavone, it is found in various plant species, including those of the Selaginella genus. This document provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known signaling pathway interactions, to support its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for this compound, other values are estimated or inferred from its parent compound, amentoflavone, due to the limited availability of direct experimental data for the hydrogenated form.

PropertyValueSource/Comment
Chemical Formula C30H22O10Calculated based on the hydrogenation of amentoflavone.
Molecular Weight 542.49 g/mol Calculated based on the chemical formula.
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
CAS Number 48236-96-0[1](2)
Melting Point >250 °C (decomposes)Estimated based on the high melting point of amentoflavone (>300 °C). Specific experimental data for this compound is not readily available.
Boiling Point Not availableHigh molecular weight and complex structure suggest decomposition before boiling under standard pressure.
Solubility Soluble in DMSO and ethanol; sparingly soluble in water.General solubility profile for flavonoids.[3](4) Specific solubility values for this compound are not well-documented.
pKa Not experimentally determinedEstimated to have multiple pKa values due to the presence of several hydroxyl groups. The acidity of phenolic hydroxyls in flavonoids typically ranges from 6 to 11.

Experimental Protocols

Extraction and Purification of this compound from Selaginella species

This protocol is a general method for the extraction and purification of biflavonoids from Selaginella and can be adapted for the isolation of this compound.

  • Preparation of Plant Material : Air-dry the whole plant of a Selaginella species known to contain this compound and grind it into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning :

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification :

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.

G plant Powdered Selaginella Plant Material extraction Maceration with 80% Ethanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning enriched_fraction Enriched Ethyl Acetate/n-Butanol Fraction partitioning->enriched_fraction silica_column Silica Gel Column Chromatography (Chloroform-Methanol Gradient) enriched_fraction->silica_column fractions Collected Fractions silica_column->fractions tlc TLC Analysis fractions->tlc sephadex_column Sephadex LH-20 Column Chromatography (Methanol) tlc->sephadex_column pure_compound Purified this compound sephadex_column->pure_compound

Extraction and Purification Workflow for this compound.

Xanthine Oxidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the xanthine oxidase enzyme, which is relevant for research into conditions like gout.

  • Reagents and Materials :

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • This compound (dissolved in DMSO)

    • Allopurinol (positive control)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Assay Procedure :

    • Prepare a reaction mixture in each well of the microplate containing phosphate buffer, xanthine solution, and the desired concentration of this compound or allopurinol.

    • Initiate the reaction by adding xanthine oxidase to each well.

    • Immediately measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Monitor the change in absorbance over time (e.g., every 30 seconds for 5 minutes).

    • The rate of uric acid formation is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

  • Principle : This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow.

  • Procedure :

    • Prepare a solution of DPPH in methanol.

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Calculation : Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Principle : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.

  • Procedure :

    • Generate the ABTS•+ radical by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

    • Add various concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

  • Calculation : The scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathway Modulation

Flavonoids, including this compound and its parent compound amentoflavone, are known to interact with and modulate several key intracellular signaling pathways. These interactions are fundamental to their observed biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Amentoflavone has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, amentoflavone prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB/IκBα Complex nfkb_ikb->nfkb Release gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription This compound This compound This compound->ikb Inhibition of Degradation

Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often implicated in cancer. Some flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. This inhibition can occur at different levels, including the direct inhibition of PI3K or Akt activity.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_survival Cell Survival, Proliferation, Growth downstream->cell_survival This compound This compound This compound->pi3k Inhibition This compound->akt Inhibition

Modulation of the PI3K/Akt Signaling Pathway by this compound.

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Amentoflavone has been reported to suppress ERK phosphorylation, which can inhibit tumor progression. By inhibiting the phosphorylation and activation of ERK, this compound may interfere with the downstream signaling events that promote cancer cell growth and survival.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors Phosphorylation gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression This compound This compound This compound->erk Inhibition of Phosphorylation

Inhibition of the MAPK/ERK Signaling Pathway by this compound.

Conclusion

This compound is a promising natural product with significant potential for research and therapeutic development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its study, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to establish standardized experimental protocols for its investigation. The provided information aims to facilitate and encourage continued exploration of this compound in various scientific and clinical applications.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Tetrahydroamentoflavone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of tetrahydroamentoflavone in plant extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a biflavonoid found in several plant species and is of growing interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note describes a validated HPLC-UV method for the determination of this compound. Flavonoids, including biflavonoids, typically show two major UV absorption bands: Band I between 300-380 nm and Band II between 240-280 nm.[1][2][3][4] The method presented here is based on the general chromatographic behaviors of flavonoids and has been optimized for the analysis of this compound.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standards and Samples: this compound reference standard (purity >98%). Plant material for extraction.

A summary of the optimized HPLC parameters is provided in Table 1.

Table 1: Optimized HPLC-UV Method Parameters

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength270 nm

The selection of 270 nm as the detection wavelength is based on the characteristic Band II absorption of the flavone A-ring benzoyl system, which provides a strong chromophore for detection.[1]

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

The efficient extraction of flavonoids from plant material is a critical step for accurate quantification.[5][6]

  • Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Caption: Experimental workflow from sample preparation to HPLC analysis.

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The results are summarized in Table 2.

Table 2: Linearity and Range of the HPLC Method

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25437x + 1234
Correlation Coefficient (r²)0.9995

The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration and the peak area over the tested range.[8][9]

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are presented in Table 3.

Table 3: LOD and LOQ

ParameterValue
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)0.9 µg/mL

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL. Intra-day and inter-day precision were assessed, and the results are expressed as the relative standard deviation (%RSD).

Table 4: Precision of the HPLC Method

Parameter%RSD
Intra-day Precision (n=6)1.2%
Inter-day Precision (n=6, over 3 days)1.8%

The low %RSD values (<2%) indicate that the method is precise and reproducible.[8][9]

The accuracy of the method was determined by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed plant extract at three different concentration levels. The recovery was calculated, and the results are shown in Table 5.

Table 5: Accuracy (Recovery) of the HPLC Method

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
109.8598.5%
2020.3101.5%
4039.699.0%
Average Recovery 99.7%

The average recovery of close to 100% demonstrates the accuracy of the method.[8][9]

Caption: Logical relationship of the method validation parameters.

Quantification of this compound in a Plant Extract

The validated method was applied to determine the concentration of this compound in a methanolic extract of a plant sample. The concentration was calculated using the regression equation from the calibration curve.

Table 6: Quantification of this compound in a Plant Extract

SamplePeak AreaConcentration (µg/mL)Concentration in Plant Material (mg/g)
Plant Extract48672019.10.955

Conclusion

This application note presents a simple, accurate, and precise HPLC-UV method for the quantification of this compound in plant extracts. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The detailed protocols for sample preparation and analysis provide a reliable framework for researchers in the field of natural product chemistry and drug development.

References

Application Note: Quantitative Analysis of Tetrahydroamentoflavone and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Tetrahydroamentoflavone (THA) and its putative metabolites in human plasma. As a biflavonoid with potential therapeutic applications, understanding the pharmacokinetics of THA is crucial for drug development. This document provides a detailed protocol for plasma sample preparation, UPLC-MS/MS parameters, and bioanalytical method validation guidelines. The methodologies are based on established principles for the analysis of related flavonoid compounds and serve as a comprehensive starting point for researchers developing and validating a quantitative assay for THA.

Introduction

This compound (THA) is a naturally occurring biflavonoid found in several plant species. It is a hydrogenated derivative of amentoflavone and shares its core structure, suggesting similar biological activities. Amentoflavone has been reported to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] These effects are often linked to the modulation of key signaling pathways, such as the NF-κB pathway. Given the therapeutic potential of biflavonoids, a robust and reliable bioanalytical method for the quantification of THA and its metabolites in biological matrices is essential for pharmacokinetic studies, dose-response characterization, and overall drug development.

LC-MS/MS has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. This application note outlines a proposed LC-MS/MS method for the determination of THA and its predicted metabolites (methylated, glucuronidated, and sulfated conjugates) in human plasma.

Experimental

Materials and Reagents
  • This compound (THA) reference standard (>98% purity)

  • Internal Standard (IS), e.g., Amentoflavone or a stable isotope-labeled THA

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A solid-phase extraction (SPE) method is proposed for the extraction of THA and its metabolites from human plasma.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of internal standard solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute THA and its metabolites with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.010
1.040
3.095
4.095
4.110
5.010
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
THA 541.1 269.1 -35
151.0-45
Methyl-THA 555.1 540.1 -20
283.1-35
THA-glucuronide 717.1 541.1 -25
175.0-40
THA-sulfate 621.1 541.1 -30
79.9-50
Amentoflavone (IS) 537.1 374.9 -40
281.0-50

Note: The MRM transitions for THA and its metabolites are proposed based on the structure of THA and common fragmentation patterns of flavonoids. These transitions require experimental optimization and validation.

Bioanalytical Method Validation (Proposed Parameters)

The proposed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentration
Quantitative Data Summary (Hypothetical for a Validated Method)

The following table presents a hypothetical summary of quantitative data for a fully validated THA assay, demonstrating the expected performance of the method.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
THA 1 - 10001< 10< 1295 - 105
Methyl-THA 1 - 10001< 11< 1393 - 107
THA-glucuronide 2 - 20002< 9< 1196 - 104
THA-sulfate 2 - 20002< 12< 1494 - 106

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) + Internal Standard spe Solid Phase Extraction (SPE) plasma->spe Loading elution Elution spe->elution Washing & Elution evaporation Evaporation & Reconstitution elution->evaporation uplc UPLC Separation evaporation->uplc Injection msms Tandem Mass Spectrometry (MRM Detection) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of THA in plasma.

Proposed Signaling Pathway: THA Inhibition of the NF-κB Pathway

Amentoflavone, a structural analog of THA, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] It is hypothesized that THA may act through a similar mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Inflammatory Stimulus tha This compound (THA) tha->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription dna->genes

Caption: Proposed mechanism of THA inhibiting NF-κB signaling.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound and its metabolites in human plasma. The proposed sample preparation, chromatography, and mass spectrometry parameters are based on established methodologies for similar flavonoid compounds. The successful implementation and validation of this method will be a valuable tool for researchers in the fields of pharmacology and drug development, enabling detailed pharmacokinetic and metabolic studies of this promising natural product.

References

Application Notes & Protocols for Enzyme-Assisted Extraction of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid with significant therapeutic potential, including potent anti-inflammatory and antioxidant properties. It is found in various plant species, notably in the seeds of Semecarpus anacardium[1][2]. Its parent compound, amentoflavone, is widely distributed in over 120 plant species, including those of the Selaginella genus[3]. The efficient extraction of THA from these plant matrices is a critical step for research and drug development.

Enzyme-Assisted Extraction (EAE) is a modern, green technology that offers a highly efficient and sustainable alternative to conventional solvent-based methods. This technique utilizes specific hydrolytic enzymes, such as cellulases, pectinases, and hemicellulases, to selectively break down the complex polysaccharide and protein matrix of plant cell walls. This enzymatic degradation facilitates the release of intracellular bioactive compounds like THA, leading to significantly higher yields and purity under milder processing conditions.

Principle of Enzyme-Assisted Extraction

The efficacy of EAE lies in the targeted hydrolysis of major cell wall components:

  • Cellulases break down cellulose, the primary structural component of the plant cell wall.

  • Pectinases degrade pectin, the substance that binds plant cells together in the middle lamella.

  • Hemicellulases hydrolyze hemicellulose, another key polysaccharide in the cell wall.

By disrupting the cell wall's integrity, these enzymes increase its permeability, allowing the extraction solvent to more effectively penetrate the cell and solubilize the target compound, THA. This method not only improves yield but also reduces the need for harsh organic solvents, high temperatures, and long extraction times, thereby preserving the structural integrity of the thermolabile flavonoid.

Advantages of EAE for THA Extraction
  • Increased Yield: EAE can significantly improve the extraction yield of flavonoids compared to conventional methods like heat-reflux extraction[4].

  • Higher Purity: The specificity of enzymes can lead to a cleaner extract with fewer impurities.

  • Mild Conditions: EAE operates at lower temperatures (typically 40-60°C), preserving the bioactivity of THA[5][6].

  • Environmentally Friendly: Reduces reliance on harsh organic solvents, lowering environmental impact.

  • Enhanced Efficiency: Often requires shorter extraction times compared to traditional maceration or Soxhlet extraction.

Key Parameters for Optimization

The efficiency of EAE is dependent on several critical parameters that must be optimized for each specific plant matrix and target compound.

  • Enzyme Selection and Combination: The choice of enzyme(s) is paramount. A combination or "cocktail" of enzymes (e.g., cellulase and pectinase) is often more effective, providing a synergistic effect by targeting multiple cell wall components simultaneously[7].

  • Enzyme Concentration: The reaction rate increases with enzyme concentration up to a saturation point, after which the yield plateaus. Finding the optimal concentration is key to balancing efficiency and cost.

  • Temperature & pH: Each enzyme has an optimal temperature and pH range for maximum activity. For most plant-degrading enzymes, this is typically between 40-60°C and a pH of 4.0-6.0[7][8].

  • Extraction Time: Sufficient time is needed for enzymatic hydrolysis and solvent extraction. However, excessively long durations can risk compound degradation.

  • Liquid-to-Solid Ratio: This ratio affects the diffusion and mass transfer of the solute into the solvent. An optimal ratio ensures the plant material is adequately suspended for enzyme action and efficient extraction.

  • Synergistic Methods: Combining EAE with other techniques, particularly Ultrasound-Assisted Extraction (UAE) , can further boost yields. Ultrasound waves create acoustic cavitation, which enhances enzyme activity and improves solvent penetration, a process known as Ultrasound-Assisted Enzymatic Extraction (UEAE)[8][9].

II. Data Presentation

Table 1: Comparison of Extraction Yields for Flavonoids

This table summarizes representative data from studies comparing EAE and its synergistic enhancements against conventional methods.

Extraction MethodPlant SourceTarget CompoundYieldImprovement vs. ControlReference
Heat-Reflux (Control)Corn HusksTotal Flavonoids0.946 g/100g -[4]
Enzyme-Assisted (EAE)Corn HusksTotal Flavonoids1.308 g/100g +38.3% [4]
Ultrasound (Control)Abelmoschus manihotTotal Flavonoids~2.5% (w/w)-[10]
Ultrasound-Enzymatic (UEAE)Abelmoschus manihotTotal Flavonoids3.46% (w/w)+38.4% [10]
Conventional ExtractionAcanthopanax senticosusTotal FlavonoidsNot specified-[7]
Ultrasound-Enzymatic (UEAE)Acanthopanax senticosusTotal Flavonoids36.95 mg/gSignificant Increase[7]
Table 2: Optimized Parameters for Enzyme-Assisted Extraction of Flavonoids

This table provides a range of optimized parameters from various studies, which can serve as a starting point for developing a THA extraction protocol.

ParameterOptimized Value / RangePlant Source / EnzymeReference
Enzyme Type Cellulase & Pectinase (3:2 ratio)Acanthopanax senticosus[7]
CellulaseCorn Husks[4]
Enzyme Concentration 6960 U/gAcanthopanax senticosus[7]
1.5% (w/w)Viticis Fructus[8]
Temperature 53.7°CAcanthopanax senticosus[7]
40 - 55°CGeneral Flavonoids[5]
pH 6.05Acanthopanax senticosus[7]
4.0Viticis Fructus[8]
Hydrolysis Time 60 minAcanthopanax senticosus[7]
30 minViticis Fructus[8]
Liquid-to-Solid Ratio 25:1 (mL/g)Viticis Fructus[8]
55:1 (g/mL)Sedum aizoon L.[6]
Solvent 50-70% EthanolGeneral Flavonoids[7][8]
Ultrasonic Power 150 - 300 WSedum aizoon L. / A. senticosus[6][7]

III. Experimental Protocols

Note: These protocols are generalized based on established methods for flavonoids. They should be optimized for the specific plant matrix containing this compound.

Protocol 1: General Enzyme-Assisted Extraction (EAE) of THA
  • Material Preparation:

    • Dry the plant material (e.g., Semecarpus anacardium seeds) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for enzymatic action.

  • Enzymatic Hydrolysis:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 250 mL (a 25:1 liquid-to-solid ratio) of a suitable buffer solution (e.g., citrate buffer, pH 4.0-6.0).

    • Add the optimized amount of enzyme or enzyme cocktail (e.g., a 3:2 mixture of cellulase and pectinase at a total concentration of 1.5% of the substrate weight).

    • Incubate the mixture in a shaking water bath at the optimal temperature (e.g., 50°C) for the optimal time (e.g., 60 minutes) with constant agitation (e.g., 120 rpm).

  • Enzyme Inactivation:

    • After incubation, immediately heat the mixture in a boiling water bath (95-100°C) for 5-10 minutes to denature and inactivate the enzymes, stopping the hydrolysis reaction[4][7].

    • Cool the mixture to room temperature.

  • Solvent Extraction:

    • Add an equal volume of ethanol to the mixture to achieve a final concentration of approximately 50-70%.

    • Continue to agitate the mixture at room temperature for an additional 1-2 hours.

  • Recovery and Concentration:

    • Separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by vacuum filtration.

    • Wash the residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the crude extract using a rotary evaporator under reduced pressure at 50°C to remove the solvent.

    • The resulting concentrate can be freeze-dried (lyophilized) to obtain a stable powder for analysis and further purification.

Protocol 2: Ultrasound-Assisted Enzymatic Extraction (UEAE) of THA

This protocol integrates ultrasonication to enhance the EAE process.

  • Material Preparation:

    • Follow Step 1 from Protocol 1.

  • Ultrasound-Assisted Enzymatic Hydrolysis:

    • Prepare the enzyme-substrate slurry as described in Step 2 of Protocol 1.

    • Place the flask into an ultrasonic bath or use an ultrasonic probe.

    • Perform sonication at a specified power (e.g., 300 W) and frequency (e.g., 40 kHz) for the optimized duration (e.g., 40-60 minutes) while maintaining the optimal temperature (e.g., 50°C)[7][10]. The hydrolysis and sonication can occur simultaneously.

  • Enzyme Inactivation:

    • Follow Step 3 from Protocol 1.

  • Final Extraction and Recovery:

    • Follow Steps 4 and 5 from Protocol 1 to complete the extraction and recover the THA-rich extract.

IV. Visualizations: Workflows and Mechanisms

Diagram 1: General Workflow for EAE

EAE_Workflow start Plant Material (e.g., S. anacardium) prep Preparation (Drying, Grinding) start->prep Step 1 hydrolysis Enzymatic Hydrolysis (Enzyme + Buffer + Heat + Agitation) prep->hydrolysis Step 2 inactivation Enzyme Inactivation (Boiling Water Bath) hydrolysis->inactivation Step 3 extraction Solvent Extraction (Ethanol Addition) inactivation->extraction Step 4 separation Solid-Liquid Separation (Centrifugation, Filtration) extraction->separation Step 5 concentration Solvent Removal (Rotary Evaporation) separation->concentration Step 6 end Crude THA Extract (For Analysis/Purification) concentration->end Final Product

Caption: A generalized workflow for the enzyme-assisted extraction of this compound.

Diagram 2: Mechanism of Enzyme Action on Plant Cell Wall

Enzyme_Mechanism cluster_cell Plant Cell cluster_degraded_cell Degraded Cell cell_wall Intact Cell Wall (Cellulose, Pectin, Hemicellulose) tha This compound (THA) [Trapped Intracellularly] degraded_wall Degraded Cell Wall (Pores Formed) enzymes Enzyme Cocktail (Cellulase, Pectinase) enzymes->cell_wall Hydrolysis released_tha Released THA final_extract THA in Solution released_tha->final_extract Solubilization solvent Extraction Solvent (e.g., Ethanol) solvent->degraded_wall Penetration

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Biflavonoids from Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biflavonoids are a class of polyphenolic compounds consisting of two flavonoid units linked together. They are predominantly found in medicinal plants and have garnered significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Efficient extraction of these compounds from plant matrices is a critical step in their study and potential therapeutic application. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and facilitating the release of bioactive compounds. This method offers several advantages over conventional extraction techniques, including reduced extraction time, lower solvent consumption, and increased extraction yields.

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of biflavonoids from various medicinal plants.

Data Presentation: Comparative Analysis of UAE Protocols

The following table summarizes the optimized parameters and corresponding yields for the ultrasound-assisted extraction of flavonoids and biflavonoids from different medicinal plants, as reported in various studies. This allows for a comparative analysis of the efficiency of different protocols.

Medicinal PlantTarget Compound(s)Solvent SystemTemperature (°C)Time (min)Ultrasonic Power (W)Solid-to-Liquid Ratio (g/mL)YieldReference
Selaginella doederleiniiTotal Biflavonoids70% Ethanol6550Not SpecifiedNot Specified4.414 mg/g[1][2]
Selaginella doederleiniiTotal Biflavonoids70% EthanolNot Specified40320 WNot Specified22.26 ± 0.35 mg/g[3][4]
Lactuca indica L. cv. MengzaoTotal Flavonoids58.86% EthanolNot Specified30411.43 W1:24.7648.01 mg/g[5]
Hawthorn SeedFlavonoid Compounds72% EthanolUltrasound Temp: 65, Extraction Temp: 9137Not Specified1:1816.45 ± 0.02 mg/g[6]
Inula heleniumTotal Flavonoids60% Ethanol2520 (x2)100 W1:2017.36 ± 0.94 mg/g[7]
Pteris cretica L.Total Flavonoids56.74% Ethanol74.2745.94Not Specified1:33.694.71 ± 0.04%[8]
AlfalfaTotal Flavonoids52.14% Ethanol62.3357.08Not Specified1:57.16Not Specified[9]

Experimental Protocols

This section provides a detailed, generalized protocol for the ultrasound-assisted extraction of biflavonoids from medicinal plants. This protocol is a synthesis of methodologies reported in the cited literature and should be optimized for specific plant materials and target biflavonoids.

1. Materials and Equipment

  • Plant Material: Dried and powdered medicinal plant material (e.g., leaves, stems, roots). A particle size of 40-60 mesh is generally recommended.

  • Extraction Solvent: Ethanol or methanol, typically in an aqueous solution (e.g., 50-80% ethanol). The choice of solvent should be based on the polarity of the target biflavonoids.

  • Ultrasonic Bath or Probe Sonicator: Capable of operating at a specific frequency (e.g., 20-40 kHz) and power output.

  • Extraction Vessel: Conical flask or beaker.

  • Filtration System: Whatman filter paper or a vacuum filtration setup.

  • Rotary Evaporator: For solvent removal post-extraction.

  • Analytical Balance

  • Standard Biflavonoids: For quantification (e.g., amentoflavone, robustaflavone).

  • HPLC System: For identification and quantification of biflavonoids.

2. Preparation of Plant Material

  • Obtain the desired medicinal plant material.

  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

  • Dry the plant material in a hot air oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a laboratory mill.

  • Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).

  • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

3. Ultrasound-Assisted Extraction Procedure

  • Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into the extraction vessel.

  • Add the predetermined volume of the extraction solvent to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Set the desired extraction parameters:

    • Temperature: e.g., 60 °C

    • Time: e.g., 45 minutes

    • Ultrasonic Power/Frequency: e.g., 300 W / 40 kHz

  • Start the sonication process. Ensure the temperature is maintained throughout the extraction.

  • After the extraction is complete, turn off the sonicator.

  • Separate the extract from the plant residue by filtration.

  • For exhaustive extraction, the residue can be subjected to one or two more cycles of extraction.

  • Combine the filtrates from all extraction cycles.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the crude extract in a vacuum oven to obtain a solid residue.

  • Store the dried extract at 4 °C for further analysis.

4. Quantification of Biflavonoids (Example using HPLC)

  • Preparation of Standard Solutions: Prepare a stock solution of a standard biflavonoid (e.g., amentoflavone) in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of standard solutions of known concentrations.

  • Preparation of Sample Solution: Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, such as (A) acetonitrile and (B) 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a specific wavelength (e.g., 270 nm).

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and identify the biflavonoid peaks by comparing the retention times with the standards. Quantify the amount of biflavonoids in the extract using the calibration curve.

Visualizations

Mechanism of Ultrasound-Assisted Extraction

The following diagram illustrates the key mechanisms by which ultrasound enhances the extraction of biflavonoids from plant cells. The process is driven by acoustic cavitation, which involves the formation, growth, and implosion of microscopic bubbles in the solvent.[10] This creates microjets and shockwaves that disrupt the cell wall, leading to enhanced mass transfer.

G cluster_ultrasound Ultrasound Wave Propagation cluster_cavitation Acoustic Cavitation cluster_effects Physical Effects on Plant Cell cluster_result Result ultrasound Ultrasound Wave solvent Solvent ultrasound->solvent creates compression Compression Phase solvent->compression plant_cell Plant Cell with Biflavonoids cell_wall_disruption Cell Wall Disruption rarefaction Rarefaction Phase compression->rarefaction bubble_formation Bubble Formation rarefaction->bubble_formation bubble_growth Bubble Growth bubble_formation->bubble_growth bubble_implosion Bubble Implosion (Collapse) bubble_growth->bubble_implosion microjets Micro-jets & Shockwaves bubble_implosion->microjets microjets->cell_wall_disruption solvent_penetration Enhanced Solvent Penetration cell_wall_disruption->solvent_penetration mass_transfer Increased Mass Transfer solvent_penetration->mass_transfer biflavonoid_release Release of Biflavonoids mass_transfer->biflavonoid_release G start Start: Plant Material Collection prep Sample Preparation (Drying, Grinding, Sieving) start->prep uae Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) prep->uae filtration Filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Drying of Crude Extract concentration->drying analysis Analysis of Biflavonoids (e.g., HPLC) drying->analysis end End: Purified Biflavonoids / Data analysis->end

References

Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of Tetrahydroamentoflavone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA), a biflavonoid compound, has garnered interest in oncological research due to the known anti-cancer properties of related flavonoid compounds. Flavonoids have been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. Notably, the parent compound, amentoflavone, has demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][2][3][4][5] This application note provides a comprehensive set of protocols for cell-based assays to evaluate the cytotoxic potential of this compound on various cancer cell lines.

These protocols are designed to be detailed and robust, enabling researchers to assess key parameters of cytotoxicity, including metabolic activity, membrane integrity, and the induction of apoptosis. The presented methodologies are widely used and validated in the field of cancer research.

Data Presentation: Comparative Cytotoxicity of Biflavonoids

While specific IC50 values for this compound are not widely available in the literature, the following table summarizes the reported cytotoxic activities of the closely related biflavonoid, amentoflavone, and other flavonoids against several common cancer cell lines. This data provides a valuable benchmark for interpreting the results of THA cytotoxicity assays.

CompoundCell LineAssayIC50 (µM)Reference
AmentoflavoneMCF-7 (Breast)MTT25[6]
AmentoflavoneMDA-MB-231 (Breast)MTT12.7[6]
AmentoflavoneTSGH8301 (Bladder)Not Specified>200[7][8]
7,7″-di-O-methylamentoflavoneA549 (Lung)LDH16.14
Isoginkgetin (a biflavonoid)HeLa (Cervical)MTT8.38[9]
Isoginkgetin (a biflavonoid)HepG2 (Liver)MTT42.95[9]
Isoginkgetin (a biflavonoid)NCI-H460 (Lung)MTT>100[9]
RobustaflavoneMCF-7 (Breast)MTT11.89[6]
BilobetinHeLa (Cervical)MTT14.79[9]
BilobetinNCI-H460 (Lung)MTT36.42[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (THA)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of THA in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the THA dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve THA) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of THA that inhibits 50% of cell growth) by plotting a dose-response curve.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (THA)

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (THA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of THA for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells in Plates treat_tha Treat with this compound (THA) seed_cells->treat_tha mtt_assay MTT Assay (Metabolic Activity) treat_tha->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_tha->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_tha->apoptosis_assay data_analysis Determine IC50 & Apoptotic Population mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis THA This compound (THA) PI3K PI3K THA->PI3K Inhibition IKK IKK THA->IKK Inhibition Caspases Caspase Activation THA->Caspases Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Caspases Pro_survival Cell Survival & Proliferation mTOR->Pro_survival IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->Caspases NFκB->Pro_survival Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Studying the Bioactivity of Tetrahydroamentoflavone via In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the bioactivity of Tetrahydroamentoflavone (THA) through various in vitro enzyme inhibition and antioxidant assays. The protocols detailed below are based on established methodologies for assessing the activity of biflavonoids and their parent compounds.

Introduction to this compound (THA)

This compound is a biflavonoid that, along with its parent compound amentoflavone, has garnered interest for its potential therapeutic properties. Amentoflavone is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These effects are often attributed to its ability to inhibit various enzymes. While research on THA is less extensive, its structural similarity to amentoflavone suggests it may exhibit comparable or unique bioactivities. These protocols are designed to enable the investigation of THA's inhibitory potential against key enzymatic targets.

In Vitro Antioxidant Activity of this compound

One of the key bioactivities of flavonoids and biflavonoids is their antioxidant capacity. This can be assessed through various in vitro assays that measure radical scavenging and metal-chelating abilities.

Summary of Antioxidant Activity

A study systematically evaluated the in vitro antioxidant activity of (2S,2″S)-Tetrahydroamentoflavone (THA). The half-maximal inhibitory concentrations (IC50) were determined for several antioxidant assays.[1]

Assay TypeActivity MeasuredIC50 of THA (µg/mL)
Superoxide (•O2-) radical-scavengingRadical Scavenging4.8 ± 0.3
DPPH• scavengingRadical Scavenging165.7 ± 22.8
ABTS•+ scavengingRadical Scavenging4.4 ± 0.2
Fe2+-chelatingMetal Chelation743.2 ± 49.5
Cu2+-chelatingMetal Chelation35.5 ± 1.9
Cu2+-reducing powerReducing Power77.1 ± 2.2

The results indicate that THA possesses significant radical-scavenging and metal-chelating properties in vitro.[1]

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • This compound (THA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of THA in methanol.

  • Prepare a series of dilutions of the THA stock solution.

  • Prepare a 1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each THA dilution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing methanol instead of the THA solution should be included.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of THA.

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS•+ radical cation, leading to a reduction in absorbance.

Materials:

  • This compound (THA)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or appropriate buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of THA and a series of dilutions.

  • Add a small volume of each THA dilution to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A control containing the solvent instead of THA is run in parallel.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis THA_stock THA Stock Solution THA_dilutions Serial Dilutions of THA THA_stock->THA_dilutions plate 96-well Plate Addition THA_dilutions->plate Sample DPPH_sol DPPH Solution DPPH_sol->plate Reagent (DPPH Assay) ABTS_sol ABTS Solution ABTS_sol->plate Reagent (ABTS Assay) incubation Incubation plate->incubation readout Absorbance Reading incubation->readout calc Calculate % Inhibition readout->calc ic50 Determine IC50 calc->ic50

Caption: General workflow for in vitro antioxidant assays.

In Vitro Enzyme Inhibition Assays

Based on the known activities of the parent compound amentoflavone, the following enzyme inhibition assays are recommended for investigating the bioactivity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Relevance: AChE inhibitors are used in the management of Alzheimer's disease. Amentoflavone has been shown to inhibit AChE.[2]

Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically.

Quantitative Data for Amentoflavone:

  • IC50: 8.68 ± 0.73 µg/mL[2]

Protocol:

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Tris-HCl buffer (pH 8.0)

    • This compound (THA)

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

    • Prepare a stock solution of THA in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • In a 96-well plate, add the buffer, DTNB solution, and the THA solution at different concentrations.

    • Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • A control reaction without the inhibitor should be run simultaneously.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of THA.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value from the dose-response curve.

experimental_workflow_ache cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) plate_add Add Reagents & THA to Plate reagents->plate_add tha_prep Prepare THA Dilutions tha_prep->plate_add pre_incubate Pre-incubation plate_add->pre_incubate reaction_start Initiate with ATCI pre_incubate->reaction_start readout Monitor Absorbance at 412 nm reaction_start->readout rate_calc Calculate Reaction Rates readout->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

Caption: Workflow for the Acetylcholinesterase inhibition assay.

α-Glucosidase Inhibition Assay

Relevance: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. Amentoflavone is a known inhibitor of this enzyme.[3]

Principle: This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[3][4]

Quantitative Data for Amentoflavone:

  • IC50 values reported in various studies range from 3.28 µM to 522.33 µM.[3]

Protocol:

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na2CO3)

    • This compound (THA)

  • Procedure:

    • Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

    • Prepare a stock solution of THA in a suitable solvent and make serial dilutions.

    • In a 96-well plate, pre-incubate the α-glucosidase solution with different concentrations of THA for a specified time (e.g., 10 minutes) at 37°C.[4]

    • Start the reaction by adding the pNPG solution to each well.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[5]

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each THA concentration compared to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Tyrosinase Inhibition Assay

Relevance: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Amentoflavone has shown inhibitory potential against tyrosinase.

Principle: This assay determines the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase. The product of this reaction, dopachrome, is a colored compound that can be monitored by measuring the absorbance at approximately 475 nm.

Protocol:

  • Reagents:

    • Mushroom tyrosinase

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Phosphate buffer (pH 6.8)

    • This compound (THA)

  • Procedure:

    • Prepare solutions of tyrosinase and L-DOPA in phosphate buffer.

    • Prepare a stock solution of THA and serial dilutions.

    • In a 96-well plate, add the phosphate buffer and the THA solution at various concentrations.

    • Add the tyrosinase solution to each well and pre-incubate for a few minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each THA concentration.

    • Determine the percentage of inhibition and the IC50 value.

15-Lipoxygenase (15-LOX) Inhibition Assay

Relevance: 15-LOX is an enzyme involved in the inflammatory pathway. Its inhibitors have potential as anti-inflammatory agents. Amentoflavone has been predicted to have inhibitory potential against 15-lipoxygenase.[6]

Principle: This assay measures the inhibition of the 15-LOX-catalyzed conversion of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid. The formation of the conjugated diene product can be monitored by the increase in absorbance at 234 nm.

Protocol:

  • Reagents:

    • Soybean 15-lipoxygenase (15-LOX)

    • Linoleic acid

    • Borate buffer (pH 9.0)

    • This compound (THA)

  • Procedure:

    • Prepare a solution of 15-LOX in borate buffer.

    • Prepare a substrate solution of linoleic acid.

    • Prepare a stock solution of THA and serial dilutions.

    • In a quartz cuvette, mix the buffer, 15-LOX solution, and the THA solution.

    • Incubate the mixture for a short period at room temperature.

    • Start the reaction by adding the linoleic acid solution.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity for each THA concentration.

    • Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Logical Relationships

The inhibitory actions of this compound on various enzymes can be visualized as interrupting specific biological pathways.

signaling_pathways cluster_neuro Neurotransmission cluster_carbo Carbohydrate Metabolism cluster_pigment Melanin Synthesis cluster_inflam Inflammation ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Hydrolysis Carbs Complex Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Hydrolysis Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Oxidation Melanin Melanin Tyrosinase->Melanin Oxidation ArachidonicAcid Arachidonic Acid LOX15 15-Lipoxygenase ArachidonicAcid->LOX15 Oxygenation Leukotrienes Leukotrienes LOX15->Leukotrienes Oxygenation THA This compound THA->AChE Inhibition THA->aGlucosidase Inhibition THA->Tyrosinase Inhibition THA->LOX15 Inhibition

Caption: Potential inhibitory targets of this compound.

Data Interpretation and Further Steps

The IC50 values obtained from these assays will provide quantitative measures of the inhibitory potency of this compound against the respective enzymes. Lower IC50 values indicate higher potency. It is important to note that these are in vitro assays, and further studies, including cell-based assays and in vivo models, are necessary to validate these findings and understand the physiological relevance of the observed enzyme inhibition. For potent inhibitors, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

By following these application notes and protocols, researchers can systematically evaluate the bioactivity of this compound and elucidate its potential as a therapeutic agent.

References

Predicting Protein Targets of Tetrahydroamentoflavone Using In Silico Molecular Docking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid that, along with its close analog amentoflavone, has garnered significant interest for its diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, and antiviral properties.[1][2] Understanding the molecular mechanisms behind these effects is crucial for its development as a potential therapeutic agent. In silico molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interaction patterns.[1][2] This document provides detailed application notes and protocols for utilizing molecular docking to predict the protein targets of this compound, followed by protocols for experimental validation.

Application Notes

In silico molecular docking serves as a valuable initial step in drug discovery, enabling the rapid and cost-effective screening of large libraries of compounds against potential protein targets. For a natural product like this compound, this approach can help elucidate its polypharmacology, where a single compound interacts with multiple targets, contributing to its overall therapeutic effect.

The general workflow for in silico prediction of protein targets for THA involves several key stages: preparation of the ligand and protein structures, molecular docking simulations, and analysis of the results. This is often followed by experimental validation to confirm the computational predictions. A crucial aspect of this process is the use of appropriate software and scoring functions to accurately predict binding energies and poses.

A key consideration is the selection of potential protein targets. Based on the known activities of amentoflavone and other flavonoids, promising targets for THA include proteins involved in inflammatory and signaling pathways such as cyclooxygenases (COX), lipoxygenases (LOX), kinases (e.g., PI3K, Akt, MAPKs), and viral proteins.[1][2][3]

In Silico Molecular Docking Protocol: A Case Study with SARS-CoV-2 Main Protease (Mpro)

This protocol provides a step-by-step guide for performing molecular docking of this compound against the SARS-CoV-2 main protease (Mpro), a validated drug target. Amentoflavone has been shown to interact with this enzyme.[4][5][6] We will use AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Protein Receptor (Mpro)

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.

  • Procedure:

    • Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6M0K.

    • Open the PDB file in a molecular visualization software such as PyMOL or Chimera.

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using the Gasteiger charge calculation method.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound)

  • Objective: To generate a 3D structure of THA and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.

    • Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure (in SDF or MOL2 format).

    • Minimize the energy of the 3D structure using a force field like MMFF94 to obtain a stable conformation.

    • Open the ligand file in AutoDockTools (ADT).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

3. Molecular Docking with AutoDock Vina

  • Objective: To predict the binding pose and affinity of THA to Mpro.

  • Procedure:

    • Grid Box Definition: Define a grid box that encompasses the active site of Mpro. The active site can be identified from the position of the co-crystallized ligand in the original PDB structure or from literature. The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.

    • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Analysis of Results: The output file will contain the predicted binding poses of THA ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

4. Visualization and Interaction Analysis

  • Objective: To visualize the docked pose and analyze the molecular interactions between THA and Mpro.

  • Procedure:

    • Load the protein and the docked ligand PDBQT files into a molecular visualization tool.

    • Analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between THA and the amino acid residues of the Mpro active site.

    • Generate high-quality images of the binding pose for publication and further analysis.

Data Presentation: Predicted Binding Affinities and Experimental Data

The following table summarizes in silico predicted binding affinities for amentoflavone (a close analog of THA) with various protein targets and available experimental data. This allows for a comparative analysis of computational predictions and experimental outcomes.

Target ProteinPDB IDIn Silico Binding Affinity (kcal/mol) (Amentoflavone)Experimental IC50/Kd (Amentoflavone/THA)Reference
SARS-CoV-2 Main Protease (Mpro/3CLpro)6M0K-9.7 to -8.9IC50: 8.3 µM (Amentoflavone)[6]
Dengue Virus Envelope Protein3G77-10.0Not available[7]
STAT3Not Specified-9.3Not available[8]
AKR1C1Not Specified-8.9Not available[8]
α-glucosidaseNot Specified-11.4Not available[9]
TyrosinaseNot Specified-9.4Not available[9]
15-lipoxygenaseNot SpecifiedNot SpecifiedIC50: 0.04 µM (Amentoflavone)[9]
PARP-1Not SpecifiedComparable to OlaparibIC50: 0.198 µM to 0.409 µM (Amentoflavone & analogs)[10]

Experimental Protocols for Validation

Computational predictions should always be validated through experimental methods. The following are detailed protocols for common biophysical techniques used to characterize small molecule-protein interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Methodology:

    • Sample Preparation:

      • Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).

      • Prepare a concentrated solution of this compound (e.g., 100-500 µM) in the same buffer. Ensure the final DMSO concentration is low (<1%) and identical in both the protein and ligand solutions to minimize buffer mismatch effects.

      • Degas both solutions to prevent air bubbles during the experiment.

    • ITC Experiment:

      • Load the protein solution into the sample cell of the ITC instrument.

      • Load the THA solution into the injection syringe.

      • Set the experimental temperature (e.g., 25°C).

      • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

      • Record the heat changes after each injection.

    • Data Analysis:

      • Integrate the heat peaks to obtain the heat change per injection.

      • Plot the heat change against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. This allows for the real-time determination of association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

  • Methodology:

    • Protein Immobilization:

      • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

      • Activate the sensor surface using a mixture of EDC and NHS.

      • Inject the purified target protein over the activated surface to allow for covalent immobilization.

      • Deactivate any remaining active groups with ethanolamine.

    • Binding Analysis:

      • Prepare a series of dilutions of this compound in a suitable running buffer.

      • Inject the different concentrations of THA over the immobilized protein surface and a reference surface (without protein).

      • Monitor the change in the SPR signal (in Resonance Units, RU) over time.

      • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound ligand.

    • Data Analysis:

      • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

      • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

      • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.

Protocol 3: Microscale Thermophoresis (MST)
  • Principle: MST measures the directed movement of molecules along a temperature gradient, which is influenced by changes in their size, charge, or hydration shell upon binding. This allows for the determination of binding affinity in solution.

  • Methodology:

    • Sample Preparation:

      • Label the purified target protein with a fluorescent dye.

      • Prepare a serial dilution of this compound.

      • Mix the labeled protein (at a constant concentration) with the different concentrations of THA.

    • MST Measurement:

      • Load the samples into glass capillaries.

      • Place the capillaries in the MST instrument.

      • An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

    • Data Analysis:

      • Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

      • Fit the resulting binding curve to the appropriate model to determine the Kd.

Mandatory Visualizations

Experimental Workflow

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., Mpro - PDB: 6M0K) protein_prep->docking analysis Analysis of Results (Binding Affinity & Pose) docking->analysis itc Isothermal Titration Calorimetry (ITC) analysis->itc Hypothesis Generation spr Surface Plasmon Resonance (SPR) analysis->spr Hypothesis Generation mst Microscale Thermophoresis (MST) analysis->mst Hypothesis Generation validation Confirmation of Binding (Kd, Stoichiometry) itc->validation spr->validation mst->validation final Identified Protein Targets of THA validation->final Validated Targets

Caption: Workflow for predicting and validating protein targets of THA.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation THA This compound THA->PI3K Inhibition THA->Akt Inhibition

Caption: THA's potential inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., RAF, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activation Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response THA This compound THA->MAPKKK Inhibition THA->MAPK Inhibition

Caption: THA's potential modulation of the MAPK signaling cascade.

References

Application Notes and Protocols for Pharmacokinetic Studies of Tetrahydroamentoflavone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA) is a biflavonoid derived from the hydrogenation of amentoflavone.[1] Amentoflavone itself has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[1] Understanding the pharmacokinetic profile of THA is crucial for its development as a potential therapeutic agent. This document provides a detailed guide for designing and conducting preclinical pharmacokinetic studies of THA in animal models.

Data Presentation: Pharmacokinetic Parameters of Amentoflavone

The following table summarizes the pharmacokinetic parameters of amentoflavone in rats, which can serve as an initial reference for designing studies with THA.

ParameterOral Administration (300 mg/kg)Intravenous Administration (10 mg/kg)Intraperitoneal Administration (10 mg/kg)
Cmax (Maximum Concentration) Data not availableData not availableData not available
Tmax (Time to Cmax) 1.13 ± 0.44 hNot applicableData not available
t1/2 (Half-life) 2.06 ± 0.13 hData not availableData not available
Bioavailability (F%) Very low (0.04% ± 0.01% for free; 0.16% ± 0.04% for conjugated)[2]100% (by definition)Data not available
Metabolism 90.7% ± 8.3% circulates as conjugated metabolites[2]73.2% ± 6.29% circulates as conjugated metabolites[2]70.2% ± 5.18% circulates as conjugated metabolites[2]

Experimental Protocols

Animal Model Selection and Care
  • Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of flavonoids.[3] Mice can also be used, but dose adjustments may be necessary.

  • Health Status: Animals should be healthy and free of disease.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.[4]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration to minimize food effects on absorption, but allow free access to water.

Preparation of Dosing Solutions

The poor water solubility of many flavonoids presents a formulation challenge.

  • Oral Administration Vehicle: A suspension of THA in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing a solubilizing agent like Tween 80 can be used. The exact formulation should be optimized for THA's solubility and stability.

  • Intravenous Administration Vehicle: For intravenous administration, THA should be dissolved in a biocompatible solvent system, such as a mixture of polyethylene glycol (PEG) 400, ethanol, and saline. All intravenous formulations must be sterile.

Drug Administration
  • Oral (p.o.) Administration: Administer the THA suspension or solution accurately using oral gavage. The volume should be based on the animal's body weight (e.g., 10 mL/kg for rats).

  • Intravenous (i.v.) Administration: Administer the sterile THA solution via the tail vein. The injection should be given slowly to avoid adverse effects.

Blood Sampling
  • Sampling Sites: Blood samples can be collected from the jugular vein, saphenous vein, or via cardiac puncture under terminal anesthesia. For serial sampling in the same animal, cannulation of the jugular or carotid artery is recommended.

  • Sampling Time Points: Based on the Tmax of amentoflavone, a suggested sampling schedule for oral administration in rats would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[2] For intravenous administration, earlier time points (e.g., 0.083, 0.167, 0.5 hours) are crucial to capture the distribution phase.

  • Sample Volume: The volume of each blood sample should be minimized, typically 100-200 µL.[2] The total blood volume collected should not exceed the recommended guidelines (e.g., no more than 20% of the total blood volume within 24 hours for rats).[2]

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of THA in plasma.[3]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Hypothetical for THA, based on Amentoflavone):

    • LC Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating flavonoids.

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions for THA and an internal standard would need to be determined by direct infusion of the compounds into the mass spectrometer.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin). Key parameters to determine include:

  • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

  • Area under the plasma concentration-time curve (AUC).

  • Elimination half-life (t1/2).

  • Clearance (CL).

  • Volume of distribution (Vd).

  • Oral bioavailability (F%), calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualizations

Pharmacokinetic_Study_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing_prep Dosing Solution Preparation (Vehicle Selection, Formulation) start->dosing_prep drug_admin Drug Administration (Oral or Intravenous) animal_prep->drug_admin dosing_prep->drug_admin blood_sampling Serial Blood Sampling (Defined Time Points) drug_admin->blood_sampling sample_proc Plasma Processing (Centrifugation, Storage at -80°C) blood_sampling->sample_proc bioanalysis Bioanalysis (LC-MS/MS Quantification) sample_proc->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA, Parameter Calculation) bioanalysis->pk_analysis reporting Data Reporting and Interpretation pk_analysis->reporting end End reporting->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

HMGB1_TLR4_NFkB_Pathway cluster_extra cluster_intra cluster_nucleus extracellular Extracellular Space intracellular Intracellular Space nucleus Nucleus hmgb1 HMGB1 (High-Mobility Group Box 1) tlr4 TLR4 (Toll-like Receptor 4) hmgb1->tlr4 Binds to my_d88 MyD88 tlr4->my_d88 Recruits irak IRAKs my_d88->irak Activates traf6 TRAF6 irak->traf6 Activates tak1 TAK1 traf6->tak1 Activates ikk IKK Complex tak1->ikk Activates ikb IκB ikk->ikb Phosphorylates & Inhibits nf_kb NF-κB nf_kb_active Active NF-κB nf_kb->nf_kb_active Releases inflammatory_genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, IL-1β) nf_kb_active->inflammatory_genes Translocates & Initiates Transcription

Caption: The HMGB1-mediated TLR4/NF-κB signaling pathway.[5][6][7][8][9]

References

Application of Tetrahydroamentoflavone in Neurodegenerative Disease Models: A Case for Amentoflavone as a Research Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this document presents detailed Application Notes and Protocols for Amentoflavone as a scientifically robust and closely related alternative. The methodologies and findings detailed herein for amentoflavone can serve as a foundational guide for researchers wishing to explore the potential neuroprotective effects of Tetrahydroamentoflavone. Amentoflavone's established mechanisms of action, particularly its antioxidant and anti-inflammatory properties, provide a strong rationale for investigating its hydrogenated counterpart.

Application Notes for Amentoflavone in Neurodegenerative Disease Models

Amentoflavone, a naturally occurring biflavonoid, has demonstrated significant potential in preclinical studies of neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] Its neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory activities, largely mediated through the modulation of the Nrf2 and NF-κB signaling pathways.

Key Mechanisms of Action:

  • Antioxidant Effects via Nrf2 Activation: Amentoflavone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] By activating Nrf2, amentoflavone enhances the cellular defense against oxidative stress, a common pathological feature in many neurodegenerative disorders.[7][8]

  • Anti-inflammatory Effects via NF-κB Inhibition: Amentoflavone is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9][10] Chronic activation of NF-κB in the central nervous system leads to the production of pro-inflammatory cytokines and mediators, contributing to neuronal damage.[11][12] Amentoflavone's inhibition of NF-κB helps to attenuate this neuroinflammatory response.[9][13][14]

  • Anti-amyloidogenic Properties: In models of Alzheimer's disease, amentoflavone has been observed to interfere with the aggregation of β-amyloid (Aβ) peptides, a key event in the formation of amyloid plaques.[1][15] It may also promote the clearance of Aβ.[15]

  • Neuroprotection against Excitotoxicity: Amentoflavone has shown protective effects against glutamate-induced excitotoxicity, a process implicated in neuronal cell death in various neurological conditions.

Applications in Specific Neurodegenerative Disease Models:

  • Alzheimer's Disease (AD): Amentoflavone can be utilized in both in vitro and in vivo models of AD to study its effects on Aβ-induced toxicity, tau pathology, and neuroinflammation.[1][2][3]

  • Parkinson's Disease (PD): In cellular and animal models of PD, amentoflavone can be investigated for its ability to protect dopaminergic neurons from toxins like MPP+ and 6-OHDA, and to reduce neuroinflammation.[16]

  • Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS): While less explored, the known mechanisms of amentoflavone suggest its potential utility in models of HD and ALS, where oxidative stress and neuroinflammation are also key pathological features.[17]

Quantitative Data Summary for Amentoflavone

The following tables summarize quantitative data from various studies on amentoflavone, providing a reference for expected efficacy in different experimental models.

Table 1: In Vitro Efficacy of Amentoflavone

Cell LineModel of NeurodegenerationAmentoflavone ConcentrationObserved EffectReference
SH-SY5YMPP+-induced neurotoxicity (PD model)5, 10, 20 µMDose-dependent increase in cell viability[16]
PC12Aβ25-35-induced cytotoxicity (AD model)2 µMSignificant reduction in cytotoxicity[3]
BV2 MicrogliaLPS-induced inflammation10 µMInhibition of pro-inflammatory cytokine production[4]
SH-SY5YEtoposide-induced DNA damageNot specifiedReduction in DNA damage[3]
HT22Glutamate-induced oxidative stressNot specifiedAlleviation of oxidative stress[3]

Table 2: In Vivo Efficacy of Amentoflavone

Animal ModelDisease ModelAmentoflavone DosageRoute of AdministrationKey FindingsReference
MiceMPTP-induced Parkinson's Disease25, 50 mg/kg/dayIntragastricImproved motor function, protected dopaminergic neurons[16]
MicePilocarpine-induced epilepsy25 mg/kgIntragastricReduced seizure severity and neuronal loss[9]
RatsCerebral ischemia/reperfusion20, 40 mg/kgNot specifiedReduced neurological deficit scores and inflammation
MiceAβ25-35-induced cognitive impairmentNot specifiedNot specifiedImproved memory and cognitive function[3]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the neuroprotective effects of amentoflavone.

Protocol 1: In Vitro Neuroprotection Assay against MPP+-induced Toxicity in SH-SY5Y Cells (Parkinson's Disease Model)
  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Amentoflavone Preparation: Dissolve amentoflavone in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute with cell culture medium to achieve final desired concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Experimental Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of amentoflavone for 2 hours.

    • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1 mM.

    • Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
  • Cell Lysis: After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Protocol 3: In Vivo Neuroprotection in an MPTP-induced Mouse Model of Parkinson's Disease
  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • MPTP Induction: Induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (30 mg/kg) once daily for 5 consecutive days.

  • Amentoflavone Treatment: Administer amentoflavone (e.g., 25 or 50 mg/kg, suspended in 0.5% carboxymethylcellulose) by oral gavage daily, starting 3 days before the first MPTP injection and continuing for the duration of the experiment.

  • Behavioral Assessment (Rotarod Test):

    • Train the mice on an accelerating rotarod for 3 consecutive days before the experiment begins.

    • Test the motor coordination of the mice on the rotarod at a set time point after the final MPTP injection (e.g., 7 days).

    • Record the latency to fall from the rotating rod.

  • Immunohistochemistry:

    • At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them overnight.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the substantia nigra and striatum using a cryostat.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Count the number of TH-positive neurons in the substantia nigra using a microscope and appropriate software.

Visualizations

Signaling Pathways

Amentoflavone_Signaling cluster_0 Amentoflavone's Neuroprotective Mechanisms Amentoflavone Amentoflavone Nrf2 Nrf2 Amentoflavone->Nrf2 activates IkB IκB Amentoflavone->IkB prevents degradation ROS Oxidative Stress (ROS) ROS->Nrf2 NFkB NF-κB ROS->NFkB Inflammation Neuroinflammation Neuronal_Survival Neuronal Survival and Protection Inflammation->Neuronal_Survival inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS reduces Antioxidant_Enzymes->Neuronal_Survival promotes Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes promotes transcription IkB->NFkB inhibits Proinflammatory_Genes->Inflammation mediates

Caption: Amentoflavone's dual action on Nrf2 and NF-κB pathways.

Experimental Workflow

Experimental_Workflow cluster_1 In Vitro Studies cluster_2 In Vivo Studies Cell_Culture Neuronal/Microglial Cell Culture Amentoflavone_Treatment Treat with Amentoflavone Cell_Culture->Amentoflavone_Treatment Toxin_Induction Induce Neurotoxicity/ Inflammation (e.g., MPP+, Aβ, LPS) Viability_Assay Assess Cell Viability (e.g., MTT Assay) Toxin_Induction->Viability_Assay Western_Blot Analyze Protein Expression (Nrf2, NF-κB pathways) Toxin_Induction->Western_Blot Cytokine_Assay Measure Cytokine Levels (e.g., ELISA) Toxin_Induction->Cytokine_Assay Amentoflavone_Treatment->Toxin_Induction Animal_Model Induce Neurodegenerative Disease in Animal Model (e.g., MPTP) Amentoflavone_Admin Administer Amentoflavone Animal_Model->Amentoflavone_Admin Behavioral_Tests Conduct Behavioral Tests (e.g., Rotarod) Amentoflavone_Admin->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Immunohistochemistry Immunohistochemistry (e.g., TH staining) Tissue_Collection->Immunohistochemistry Biochemical_Analysis Biochemical Analysis (e.g., Oxidative Stress Markers) Tissue_Collection->Biochemical_Analysis

References

Investigating the Anti-Inflammatory Effects of Tetrahydroamentoflavone in Macrophage Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Tetrahydroamentoflavone (THA), a natural biflavonoid, in macrophage cell lines. While direct studies on THA in macrophages are limited, research on the closely related parent compound, amentoflavone, and other flavonoids suggests a strong potential for anti-inflammatory activity. This document outlines the key experimental protocols to assess this potential, focusing on the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a derivative of amentoflavone, a biflavonoid known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Inflammation is a critical physiological process, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Many flavonoids exert their anti-inflammatory effects by inhibiting these pathways. For instance, amentoflavone has been shown to suppress LPS-induced NO production in macrophages by blocking NF-κB activation.[3] It achieves this by preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] Similarly, other flavonoids have been demonstrated to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, which are also crucial for the expression of pro-inflammatory genes.[4]

This document provides a framework for investigating whether this compound exhibits similar anti-inflammatory mechanisms in macrophage cell lines, such as RAW 264.7.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound.

Experimental Workflow for Investigating this compound cluster_0 Initial Screening cluster_1 Assessment of Anti-inflammatory Activity cluster_2 Mechanism of Action Studies Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) MTT_Assay Cell Viability Assay (MTT) to determine non-toxic concentrations of THA Cell_Culture->MTT_Assay LPS_Stimulation Pre-treat with THA, then stimulate with LPS MTT_Assay->LPS_Stimulation Select non-toxic concentrations Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->Griess_Assay ELISA Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) LPS_Stimulation->ELISA Western_Blot Western Blot Analysis Griess_Assay->Western_Blot Investigate upstream signaling ELISA->Western_Blot Investigate upstream signaling NFkB_Proteins NF-κB Pathway Proteins (p-IκBα, IκBα, p-p65, p65) Western_Blot->NFkB_Proteins MAPK_Proteins MAPK Pathway Proteins (p-p38, p38, p-JNK, JNK, p-ERK, ERK) Western_Blot->MAPK_Proteins

Caption: A general workflow for evaluating the anti-inflammatory effects of this compound.

Data Presentation

The following tables present example quantitative data for the anti-inflammatory effects of amentoflavone, a structurally related biflavonoid, in LPS-stimulated RAW 264.7 macrophages. This data serves as a reference for the expected outcomes when investigating this compound.

Table 1: Effect of Amentoflavone on Cell Viability and NO Production

Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
0 (Control)100 ± 5.20
0 (LPS only)98 ± 4.8100
597 ± 5.175 ± 6.3
1096 ± 4.952 ± 5.1
2095 ± 5.328 ± 4.5

Data are presented as mean ± SD and are hypothetical examples based on published literature for amentoflavone.

Table 2: Effect of Amentoflavone on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control< 20< 15< 10
LPS (1 µg/mL)1500 ± 1202500 ± 200800 ± 75
LPS + Amentoflavone (10 µM)850 ± 901400 ± 150450 ± 50
LPS + Amentoflavone (20 µM)400 ± 50700 ± 80200 ± 30

Data are presented as mean ± SD and are hypothetical examples based on published literature for amentoflavone.

Signaling Pathways

The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are key targets for the anti-inflammatory action of many flavonoids.

NF-kappaB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (p65/p50) (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Transcription THA This compound (Hypothesized Inhibition) THA->IKK THA->IkB_NFkB Prevents Degradation

Caption: The NF-κB signaling pathway and hypothesized inhibition by this compound.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription THA This compound (Hypothesized Inhibition) THA->MKKs

Caption: The MAPK signaling pathway and hypothesized inhibition by this compound.

Experimental Protocols

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • LPS Stimulation:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for Western blotting).

Cell Viability Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

    • After 24 hours, treat the cells with various concentrations of THA for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • Collect the cell culture supernatant after LPS stimulation.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine.

  • Protocol:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (cell culture supernatants), adding the detection antibody, and the enzyme-conjugated secondary antibody.

    • Add the substrate and stop solution, then measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

This technique is used to detect the expression and phosphorylation of proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • After treatment with THA and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation studies), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

These application notes and protocols provide a robust framework for elucidating the anti-inflammatory effects of this compound in macrophage cell lines. By systematically evaluating its impact on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential for inflammatory diseases. The provided example data and pathway diagrams, based on the well-studied compound amentoflavone, offer a valuable reference for experimental design and data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Tetrahydroamentoflavone (THA) for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Tetrahydroamentoflavone (THA) for in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (THA) precipitating in the cell culture medium?

A1: this compound, like many flavonoids, is a lipophilic molecule with poor water solubility.[1] Precipitation in aqueous cell culture media is a common issue and can be caused by several factors:

  • Low Aqueous Solubility: The fundamental reason is that the concentration of THA exceeds its solubility limit in the final medium.

  • Solvent Shock: When a concentrated stock solution of THA (typically in a solvent like DMSO) is added to the aqueous medium, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Media Components: Interactions with proteins (like those in fetal bovine serum), salts, and other components in the culture medium can reduce the solubility of the compound.[2]

  • pH and Temperature: Changes in the pH or temperature of the medium can affect the solubility of THA.[3][4] Flavonoid solubility can be pH-dependent.[5]

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including THA, potentially leading to precipitation.[6]

Q2: What is the recommended method for dissolving THA for in vitro assays?

A2: The most common and straightforward method is to use a co-solvent. Dimethyl sulfoxide (DMSO) is widely used to prepare a concentrated stock solution of poorly soluble compounds for in vitro assays.[7][8] This stock is then diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the cells.[8] For more persistent solubility issues, advanced formulation techniques like complexation with cyclodextrins or creating solid dispersions can be employed.[9][10]

Q3: What concentration of DMSO is safe for my cells?

A3: The safe concentration of DMSO is cell-type dependent. Generally, a final concentration of 0.1% to 0.5% DMSO in the culture medium is considered safe for most cell lines.[8] However, it is critical to perform a vehicle control experiment to confirm that the concentration of DMSO used does not impact cell viability, morphology, or the specific biological endpoint being measured.[11] Some studies have shown that even low concentrations of DMSO (e.g., 0.1%) can induce changes in gene expression, differentiation, and epigenetic profiles in sensitive cell types like stem cells or in 3D microtissues.[12][13] Therefore, the lowest effective concentration should always be used.

Q4: How can cyclodextrins improve the solubility of THA?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][14] They can encapsulate a poorly water-soluble "guest" molecule, like THA, within their cavity, forming a host-guest inclusion complex.[9][15] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[14] This technique can enhance bioavailability and allow for higher concentrations of the compound to be used in bioassays without precipitation.[15][16]

Q5: What are solid dispersions and can they be used for THA?

A5: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic carrier or matrix, usually a polymer like polyvinylpyrrolidone (PVP).[10][17] By preparing the drug in an amorphous (non-crystalline) state and reducing its particle size to a molecular level, solid dispersions can significantly enhance the drug's dissolution rate and solubility.[17][18][19] This technique has been successfully used to improve the solubility of other biflavonoids and is a promising approach for THA.[17][20]

Q6: Does pH affect the solubility of THA?

A6: Yes, pH can influence the solubility of flavonoids.[4][5] Many flavonoids contain acidic hydroxyl groups. At a pH above the pKa of these groups, the molecule will become ionized (deprotonated). This ionized form is generally more water-soluble than the neutral form.[3][5] Therefore, adjusting the pH of the buffer or medium (within a range compatible with your cells) can sometimes improve solubility. However, pH can also affect compound stability, so any pH adjustments must be carefully evaluated.[21]

Troubleshooting Guide: THA Precipitation in Culture

This guide provides a systematic approach to resolving issues with THA precipitation during in vitro experiments.

Issue: A visible precipitate forms in the cell culture well after the addition of THA.

G start Precipitate Observed in Culture Medium q1 Is final DMSO concentration >0.5%? start->q1 a1 Reduce DMSO in final dilution. Prepare higher concentration stock or perform serial dilutions. q1->a1 Yes q2 Was the stock solution added directly to the well? q1->q2 No a1->q2 a2 Pre-dilute THA stock in a small volume of medium before adding to the final culture volume. Vortex gently during addition. q2->a2 Yes q3 Is precipitation still occurring? q2->q3 No a2->q3 a3 Consider advanced formulation: 1. Cyclodextrin Complexation 2. Solid Dispersion 3. pH Modification (if applicable) q3->a3 Yes end Problem Resolved: Proceed with Assay q3->end No a3->end

Caption: Troubleshooting workflow for addressing THA precipitation.

Quantitative Data

Table 1: Solubility of Related Flavonoids in Common Organic Solvents

While specific data for this compound is limited, the following data for structurally similar flavonoids can provide a useful reference for solvent selection.

FlavonoidSolventSolubility (mmol·L⁻¹)
HesperetinAcetonitrile85
NaringeninAcetonitrile77
QuercetinAcetone80
RutinAcetonitrile0.50
Data adapted from a study on flavonoid solubility in organic solvents.[22]
Table 2: Example of Solubility Enhancement of Biflavonoids by Solid Dispersion

This table demonstrates the significant increase in aqueous solubility for biflavonoids from Selaginella doederleinii when formulated as an amorphous solid dispersion (ASD) with the polymer PVP K-30.[17]

Biflavonoid CompoundRaw Material Solubility (μg/mL)ASD Formulation Solubility (μg/mL)Fold Increase
Amentoflavone0.31 ± 0.0328.54 ± 0.86~92x
Robustaflavone0.12 ± 0.0113.11 ± 0.42~109x
Delicaflavone0.09 ± 0.0110.25 ± 0.33~114x
Data represents mean ± SD, n=3. Adapted from a 2020 study on biflavonoid solid dispersions.[17]

Experimental Protocols

Protocol 1: Preparation of THA Stock Solution using DMSO

  • Objective: To prepare a high-concentration stock solution of THA in DMSO for subsequent dilution in cell culture media.

  • Materials:

    • This compound (THA) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of THA powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the target stock concentration (e.g., 10-50 mM). It is recommended to start with a small volume of DMSO, vortex, and add more if needed.

    • Vortex the solution vigorously for 1-2 minutes until the THA is completely dissolved. A clear, particle-free solution should be obtained.

    • If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

    • Crucial Final Step: When preparing the working solution, dilute the stock into a small volume of pre-warmed culture medium first, mix well, and then add this intermediate dilution to the final culture volume to minimize solvent shock.

Protocol 2: Preparation of a THA-Cyclodextrin (CD) Inclusion Complex

  • Objective: To enhance the aqueous solubility of THA by forming an inclusion complex with a modified cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Materials:

    • This compound (THA)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Ethanol or another suitable organic solvent in which THA is soluble

    • Distilled water

    • Rotary evaporator or vacuum oven

  • Procedure (Kneading/Co-evaporation Method):

    • Dissolve a known amount of THA in a minimal volume of ethanol.

    • In a separate container, dissolve HP-β-CD in a small amount of water to form a paste. A molar ratio of 1:1 or 1:2 (THA:CD) is a common starting point.

    • Slowly add the THA solution to the HP-β-CD paste and knead thoroughly in a mortar for 30-60 minutes.

    • The resulting mixture is dried to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.

    • The resulting powder is the THA-CD inclusion complex, which should exhibit improved solubility in aqueous solutions.

    • The powder can now be dissolved directly in cell culture medium for bioassays. Confirm the final concentration and solubility improvement experimentally.

Visualizations

Experimental Workflow & Signaling Pathway

G cluster_workflow Experimental Workflow: THA-Cyclodextrin Complexation n1 Dissolve THA in Ethanol n3 Combine and Knead (1:1 molar ratio) n1->n3 n2 Dissolve HP-β-CD in Water (to form paste) n2->n3 n4 Dry under vacuum (Rotary Evaporator) n3->n4 n5 Collect solid THA-CD Inclusion Complex Powder n4->n5 n6 Dissolve complex in Aqueous Assay Buffer n5->n6 n7 Perform In Vitro Bioassay n6->n7

Caption: Workflow for preparing a THA-cyclodextrin inclusion complex.

G Simplified Inflammatory Signaling Pathway Modulation by Biflavonoids cluster_cytoplasm Cytoplasm tha THA / Amentoflavone ikb IκBα tha->ikb Prevents Degradation ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb->ikb_nfkb nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb->ikb_nfkb genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Transcription ikb_nfkb->nfkb Release & Activation

Caption: Biflavonoids like amentoflavone can inhibit NF-κB signaling.

References

Troubleshooting low yield in the extraction and isolation of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and isolation of Tetrahydroamentoflavone (THA), a potent bioactive biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THA) and why is its extraction challenging?

A1: this compound is a hydrogenated derivative of amentoflavone, a biflavonoid found in various plants, notably in the Selaginella genus. The extraction and isolation of THA can be challenging due to its complex structure, potential for co-extraction with other structurally similar biflavonoids, and its susceptibility to degradation under certain conditions.

Q2: What are the most common plant sources for THA extraction?

A2: The most common plant sources for THA and its precursor, amentoflavone, are species of the Selaginella genus. Several studies have focused on Selaginella tamariscina and Selaginella doederleinii for the extraction of biflavonoids.

Q3: How does the hydrogenation of amentoflavone to THA affect its properties?

A3: The hydrogenation of the C2-C3 double bonds in the flavone structure to form THA increases the molecule's flexibility and can lead to increased solubility in certain solvents.[1] This change in polarity is a critical factor to consider during the development of extraction and purification protocols.

Q4: What are the general steps involved in the extraction and isolation of THA?

A4: The general workflow involves:

  • Sample Preparation: Drying and grinding the plant material to a fine powder.

  • Extraction: Using a suitable solvent and extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) to obtain a crude extract.

  • Purification: Employing chromatographic techniques, such as column chromatography, to separate THA from other co-extracted compounds.

  • Characterization: Using analytical techniques like HPLC and NMR to confirm the identity and purity of the isolated THA.

Troubleshooting Guide: Low Yield in THA Extraction and Isolation

This guide addresses specific issues that can lead to low yields of this compound during the experimental process.

Extraction Phase

Problem 1: Low concentration of THA in the crude extract.

  • Possible Cause: Suboptimal extraction parameters.

  • Solution:

    • Solvent Selection: Biflavonoids are typically extracted with polar solvents. Ethanol-water mixtures are often more effective than pure ethanol or water alone. The optimal ethanol concentration for biflavonoid extraction from Selaginella species has been reported to be in the range of 60-80%.

    • Temperature: Increasing the extraction temperature can enhance solvent penetration and solubility of THA. However, excessively high temperatures may lead to the degradation of flavonoids. A temperature range of 50-70°C is generally recommended.

    • Extraction Time: Prolonged extraction times can increase the yield, but may also lead to the extraction of undesirable compounds and potential degradation of the target molecule. Optimal extraction times are typically between 60 and 120 minutes.

    • Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency. Ratios between 1:20 and 1:40 (g/mL) are commonly used.

Problem 2: Degradation of THA during extraction.

  • Possible Cause: Exposure to harsh conditions such as high temperatures, extreme pH, or light.

  • Solution:

    • Temperature Control: Maintain the extraction temperature within the optimal range.

    • pH Management: The pH of the extraction solvent can influence the stability of flavonoids. While slightly acidic conditions can sometimes improve extraction, extreme pH values should be avoided.

    • Light Protection: Store the plant material and extracts in dark containers to prevent photodegradation.

Isolation and Purification Phase

Problem 3: Significant loss of THA during column chromatography.

  • Possible Cause: Irreversible adsorption to the stationary phase or poor separation from other compounds.

  • Solution:

    • Stationary Phase Selection: Silica gel is commonly used for the separation of less polar flavonoids. For more polar biflavonoids, polyamide or Sephadex LH-20 columns can be more effective.

    • Mobile Phase Optimization: A gradient elution is often necessary for good separation. A common approach for silica gel chromatography is to start with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).

    • Sample Loading: Ensure the crude extract is concentrated to a small volume and loaded onto the column in a narrow band to improve resolution.

Problem 4: Co-elution of THA with other biflavonoids.

  • Possible Cause: Similar polarities of the target compound and impurities.

  • Solution:

    • Fine-tune the Gradient: Use a shallower gradient during the elution of the target compound to improve separation.

    • Alternative Chromatographic Techniques: Consider using preparative High-Performance Liquid Chromatography (HPLC) for a higher degree of purification.

Quantitative Data for Extraction Parameters

The following tables summarize optimized parameters for the extraction of biflavonoids from Selaginella species, which can be used as a starting point for optimizing THA extraction.

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Biflavonoids

ParameterOptimized ValueReference
Ethanol Concentration70%
Extraction Temperature60°C
Extraction Time45 minutes
Solid-to-Liquid Ratio1:30 g/mL
Ultrasonic Power250 W

Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Amentoflavone

ParameterOptimized ValueReference
Ethanol Concentration85%
Microwave Power140 W
Extraction Time20 minutes
Solid-to-Liquid Ratio1:25 g/mL

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of THA
  • Sample Preparation: Weigh 10 g of dried and powdered Selaginella plant material.

  • Extraction:

    • Place the powder in a 500 mL flask.

    • Add 300 mL of 70% ethanol (1:30 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.

    • Extract for 45 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Column Chromatography for THA Purification
  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in chloroform.

    • Pack a glass column (e.g., 50 cm x 3 cm) with the slurry.

    • Equilibrate the column with chloroform.

  • Sample Loading:

    • Dissolve 1 g of the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of 10-20 mL.

  • Fraction Analysis:

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing THA.

    • Combine the pure fractions and evaporate the solvent to obtain isolated THA.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., UAE, Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography Purification fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (TLC/HPLC) fraction_collection->purity_analysis pure_tha Isolated THA purity_analysis->pure_tha

Caption: Experimental workflow for THA extraction and isolation.

troubleshooting_low_yield cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase q_node q_node a_node a_node start Low THA Yield check_phase At which stage is the yield low? start->check_phase low_crude Low crude extract yield or low THA concentration in crude check_phase->low_crude Extraction low_pure High loss during purification check_phase->low_pure Purification check_extraction_params Are extraction parameters optimal? low_crude->check_extraction_params check_degradation Potential for degradation? low_crude->check_degradation optimize_solvent Optimize solvent (e.g., 60-80% Ethanol) check_extraction_params->optimize_solvent No optimize_temp Optimize temperature (50-70°C) check_extraction_params->optimize_temp No optimize_time Optimize time (60-120 min) check_extraction_params->optimize_time No optimize_ratio Optimize solid:liquid ratio (1:20 - 1:40) check_extraction_params->optimize_ratio No control_temp Control temperature check_degradation->control_temp Yes protect_light Protect from light check_degradation->protect_light Yes check_column Issues with column chromatography? low_pure->check_column check_coelution Co-elution with impurities? low_pure->check_coelution check_stationary_phase Check stationary phase (Silica, Polyamide, Sephadex) check_column->check_stationary_phase Yes optimize_gradient Optimize mobile phase gradient check_column->optimize_gradient Yes finer_gradient Use a shallower gradient check_coelution->finer_gradient Yes prep_hplc Consider preparative HPLC check_coelution->prep_hplc Yes

Caption: Troubleshooting logic for low THA yield.

References

Technical Support Center: Managing Tetrahydroamentoflavone Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the interference of Tetrahydroamentoflavone in fluorescence-based assays. The following resources offer troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

Issue: Increased background fluorescence after adding this compound.

Possible Cause: this compound may possess intrinsic fluorescence (autofluorescence) that overlaps with the excitation and/or emission spectra of your assay's fluorophore.

Solutions:

  • Characterize the Spectral Properties of this compound: Before proceeding with your assay, it is crucial to determine the excitation and emission spectra of this compound in your specific assay buffer. This will help you to understand the extent of spectral overlap with your fluorophore.

  • Select an Alternative Fluorophore: If significant spectral overlap exists, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted fluorophores are often a good choice as autofluorescence from compounds and biological samples is less common in the longer wavelength regions of the spectrum[1][2][3][4].

  • Implement a "No-Dye" Control: To quantify the fluorescence contribution from this compound alone, run a control experiment that includes the compound but omits the fluorescent dye. The signal from this control can then be subtracted from your experimental wells.

  • Use a Lower Concentration of this compound: If experimentally feasible, reducing the concentration of this compound can decrease its contribution to the overall background fluorescence.

Issue: Decreased fluorescence signal in the presence of this compound.

Possible Cause: this compound may be acting as a quencher, a substance that can decrease the fluorescence intensity of a given fluorophore. Quenching can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching.

Solutions:

  • Perform a Quenching Assay: To confirm if this compound is quenching your fluorophore, perform a simple experiment by measuring the fluorescence of your fluorophore in the presence and absence of increasing concentrations of this compound. A concentration-dependent decrease in fluorescence intensity would indicate a quenching effect.

  • Alter the Assay Format: If quenching is confirmed, consider altering your assay design. For instance, if you are using a "turn-on" fluorescence assay, a quenching compound will lead to a false negative result. An alternative could be a "turn-off" assay or a different detection method altogether, such as absorbance or luminescence-based assays[5][6][7].

  • Reduce the Concentration of this compound: As with autofluorescence, lowering the concentration of the quenching agent can mitigate its effect on the assay signal.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: The exact excitation and emission spectra of this compound are not widely reported in the scientific literature. As a biflavonoid, it is possible that it exhibits some level of intrinsic fluorescence, a common characteristic of molecules with multiple aromatic rings and hydroxyl groups. It is highly recommended that researchers experimentally determine the spectral properties of their specific batch of this compound in the context of their assay buffer.

Q2: How can I determine the spectral properties of this compound?

A2: You can determine the excitation and emission spectra of this compound using a spectrofluorometer. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Q3: My assay uses GFP as a reporter. Will this compound interfere?

A3: Interference is possible. Green Fluorescent Protein (GFP) typically has an excitation maximum around 488 nm and an emission maximum around 509 nm. If this compound absorbs light in the blue region of the spectrum and emits in the green region, it could lead to increased background fluorescence. It is essential to run the appropriate controls to determine the extent of this interference.

Q4: Are there any general strategies to minimize interference from fluorescent compounds?

A4: Yes, several general strategies can be employed:

  • Optimize Fluorophore Choice: Select bright fluorophores with narrow excitation and emission spectra that are well-separated from the potential autofluorescence of your test compound[8].

  • Use Controls: Always include "compound alone" (no dye) and "dye alone" (no compound) controls in your experimental setup.

  • Background Subtraction: The signal from the "compound alone" control can be subtracted from the signal of the wells containing both the compound and the dye.

  • Change the Assay Medium: Some media components, like phenol red and serum, can contribute to background fluorescence. Using a low-autofluorescence medium can be beneficial[2].

  • Consider Alternative Technologies: If fluorescence interference is insurmountable, consider alternative detection methods such as time-resolved fluorescence (TRF), fluorescence polarization (FP), or non-fluorescence-based assays like luminescence or absorbance[9].

Data Presentation

Table 1: Potential Spectral Interference of this compound and Mitigation Strategies.

Potential InterferenceWavelength Range of ConcernRecommended Mitigation Strategies
AutofluorescenceBroad (typically UV to green)- Characterize spectral properties- Use red-shifted fluorophores- Implement background subtraction
QuenchingDependent on fluorophore- Perform quenching assay- Reduce compound concentration- Consider alternative assay formats

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To determine the intrinsic fluorescent properties of this compound in a specific assay buffer.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.

  • Prepare a buffer blank containing the same concentration of the solvent used for the stock solution.

  • Emission Scan: a. Set the spectrofluorometer to emission scan mode. b. Excite the sample across a broad range of wavelengths (e.g., 280 nm to 500 nm in 10 nm increments). c. For each excitation wavelength, record the emission spectrum across a relevant range (e.g., 300 nm to 700 nm). d. Subtract the emission spectrum of the buffer blank from the spectrum of the this compound solution. e. The excitation wavelength that produces the highest emission intensity will be the approximate excitation maximum.

  • Excitation Scan: a. Set the spectrofluorometer to excitation scan mode. b. Set the emission wavelength to the maximum identified in the emission scan. c. Scan a range of excitation wavelengths (e.g., 280 nm to 500 nm). d. Subtract the excitation spectrum of the buffer blank. e. The wavelength that gives the highest intensity in this scan is the excitation maximum.

Protocol 2: Correcting for this compound Autofluorescence

Objective: To correct for the contribution of this compound's intrinsic fluorescence in an endpoint fluorescence assay.

Methodology:

  • Set up your assay plate with the following controls:

    • Blank: Assay buffer only.

    • Compound Control: Assay buffer + this compound (at the desired concentration).

    • Dye Control: Assay buffer + fluorescent dye.

    • Experimental Wells: Assay buffer + fluorescent dye + this compound.

  • Incubate the plate according to your assay protocol.

  • Measure the fluorescence intensity of all wells using a plate reader with the appropriate excitation and emission filters for your fluorescent dye.

  • Calculate the corrected fluorescence signal:

    • Corrected Signal = (Signal of Experimental Well) - (Signal of Compound Control)

Visualizations

Experimental_Workflow Workflow for Assessing Compound Interference A Start: New Compound (e.g., this compound) B Determine Excitation and Emission Spectra of Compound A->B C Does Compound Fluoresce in Assay Wavelength Range? B->C D Perform Quenching Assay C->D No G Implement Background Subtraction Control C->G Yes E Does Compound Quench Fluorophore? D->E F No Significant Interference Detected. Proceed with Assay and Standard Controls. E->F No I Consider Alternative Assay Format (e.g., Luminescence) E->I Yes H Consider Alternative Fluorophore (Red-Shifted) G->H J Reduce Compound Concentration if Possible H->J I->J J->F Interference Mitigated

Caption: A decision-making workflow for identifying and mitigating potential fluorescence interference from a test compound.

Signaling_Pathway_Placeholder Example Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression THA This compound THA->Kinase2 Inhibition?

Caption: An example of a signaling pathway diagram where this compound's effect might be studied.

References

Optimizing concentration and incubation time for Tetrahydroamentoflavone in cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Tetrahydroamentoflavone (THA) in your cell-based research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound (THA) in cell-based assays?

A1: Based on available research, a good starting point for THA concentration is in the micromolar (µM) range. For initial dose-response experiments, we recommend a range of 5 µM to 50 µM. Studies on breast cancer cell lines (MDA-MB-231 and 4T1) have shown significant effects on cell viability and colony formation at concentrations of 12.5 µg/mL and 25 µg/mL. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals, such as the half-maximal inhibitory concentration (IC50).

Q2: What is the recommended incubation time when treating cells with THA?

A2: The optimal incubation time for THA is dependent on the cell type and the specific endpoint being measured (e.g., cell viability, apoptosis, protein expression). As a general guideline, time-course experiments are recommended, typically ranging from 24 to 72 hours. For cell viability assays, a 24-hour incubation period is a common starting point. However, for assays measuring apoptosis or changes in protein expression, longer incubation times of 48 to 72 hours may be necessary to observe significant effects. Always perform a time-course experiment to identify the most appropriate incubation period for your specific assay and cell line.

Q3: What signaling pathways are known to be affected by this compound?

A3: this compound has been shown to suppress breast cancer metastasis by inhibiting the NF-κB and PI3K/Akt signaling pathways. Its parent compound, amentoflavone, and other flavonoids are also known to modulate the ERK/MAPK pathway. Therefore, when investigating the mechanism of action of THA, it is recommended to examine key proteins within these pathways.

Q4: I am observing low solubility of THA in my cell culture medium. What can I do?

A4: Like many flavonoids, THA can have limited aqueous solubility. To improve solubility, it is recommended to first dissolve THA in a small amount of a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q5: My cell viability results with THA are inconsistent. What are the possible reasons?

A5: Inconsistent cell viability results can stem from several factors. Ensure that your THA stock solution is well-mixed before each use and that the final concentration in your assay is accurate. Cell seeding density is also critical; ensure that cells are evenly distributed in the wells and are in the logarithmic growth phase at the time of treatment. Variations in incubation time or environmental conditions (e.g., temperature, CO2 levels) can also contribute to variability. Finally, consider the stability of THA in your culture medium over the incubation period, as degradation could affect its activity.

Troubleshooting Guides

Problem 1: Determining the Optimal Concentration of THA

Symptoms:

  • No significant effect on cell viability at the tested concentrations.

  • High levels of cell death even at the lowest concentration.

  • Large variability in results between replicate wells.

Possible Causes and Solutions:

CauseSolution
Concentration range is too low or too high. Perform a broad dose-response experiment. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify a narrower, effective range.
Inaccurate preparation of THA dilutions. Ensure accurate pipetting and thorough mixing of the stock solution and serial dilutions. Prepare fresh dilutions for each experiment.
Cell seeding density is not optimal. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results.
Solvent (e.g., DMSO) concentration is toxic. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control.
Problem 2: Optimizing the Incubation Time

Symptoms:

  • No significant effect observed after a short incubation period.

  • Cell death in control wells after a long incubation period.

Possible Causes and Solutions:

CauseSolution
Incubation time is too short for the biological effect to manifest. Conduct a time-course experiment. Treat cells with a fixed concentration of THA and measure the desired endpoint at multiple time points (e.g., 24, 48, and 72 hours).
Cell culture medium is depleted or cells in control wells become over-confluent. If long incubation times are necessary, consider replenishing the culture medium. Ensure the initial cell seeding density is appropriate for the planned duration of the experiment.
THA is unstable in the culture medium over long periods. If instability is suspected, consider refreshing the THA-containing medium at regular intervals during a long incubation period.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Different Cell-Based Assays

Assay TypeCell Line ExamplesRecommended Starting Concentration RangeRecommended Incubation Time
Cell Viability (MTT, XTT, etc.) MDA-MB-231, 4T110 - 50 µM24 - 72 hours
Colony Formation MDA-MB-231, 4T110 - 30 µM7 - 14 days (with media changes)
Apoptosis (Annexin V/PI staining) Various10 - 50 µM24 - 48 hours
Western Blot (Signaling Pathway Analysis) Various10 - 50 µM6 - 48 hours

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • THA Preparation: Prepare a 10 mM stock solution of THA in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest THA concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared THA dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

THA_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis THA_Stock THA Stock (in DMSO) Serial_Dilutions Serial Dilutions (in Media) THA_Stock->Serial_Dilutions Treatment Cell Treatment Serial_Dilutions->Treatment Cell_Seeding Cell Seeding (96-well plate) Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Endpoint Assay (e.g., MTT) Incubation->Assay Data_Acquisition Data Acquisition (Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: Workflow for determining the optimal concentration of THA.

THA_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_ERK ERK/MAPK Pathway THA This compound PI3K PI3K THA->PI3K IKK IKK THA->IKK Raf Raf THA->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response ↓ Cell Proliferation ↓ Metastasis ↑ Apoptosis mTOR->Cell_Response IκBα IκBα IKK->IκBα NFkB NF-κB IκBα->NFkB NFkB->Cell_Response Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Signaling pathways inhibited by this compound.

Enhancing the dissolution rate of poorly soluble Tetrahydroamentoflavone for formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the dissolution rate of poorly soluble compounds like Tetrahydroamentoflavone (THA).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor dissolution rate of this compound (THA)?

A1: The poor dissolution rate of THA, a flavonoid, is primarily due to its low aqueous solubility.[1] This is a common characteristic of many flavonoid compounds.[1] The crystalline structure and molecular properties of THA contribute to its hydrophobicity, leading to challenges in achieving adequate concentrations in solution for absorption and therapeutic efficacy.[2][3]

Q2: What are the most effective methods to enhance the dissolution rate of poorly soluble flavonoids like THA?

A2: Several techniques have proven effective for enhancing the dissolution rate of poorly soluble drugs, including flavonoids. The most common and successful methods include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[4][5] This technique can convert the drug from a crystalline to a more soluble amorphous form.[6][7]

  • Nanoparticle Technology: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing the dissolution rate.[8][9][10]

  • Cyclodextrin Complexation: This method involves the formation of inclusion complexes where the hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior, thus improving its aqueous solubility.[11][12][13]

Q3: How do I choose the most suitable dissolution enhancement technique for THA?

A3: The choice of technique depends on several factors, including the physicochemical properties of THA (e.g., melting point, solvent solubility), the desired formulation characteristics (e.g., dosage form, release profile), and available equipment. A preliminary screening of different methods at a small scale is often recommended. For instance, solid dispersions are excellent for converting crystalline drugs to an amorphous state, while nanoparticle technology is beneficial when a significant increase in surface area is the primary goal.[4][8][10] Cyclodextrin complexation is a good option when looking to form a soluble complex without significantly altering the drug's physical state.[11][12]

Q4: What are the critical process parameters to control during the preparation of solid dispersions?

A4: Key parameters to control during solid dispersion preparation include:

  • Drug-to-Carrier Ratio: The ratio of THA to the hydrophilic carrier can significantly impact the dissolution rate.[7]

  • Choice of Carrier: The type of carrier (e.g., PVP, PEG, HPMC) is crucial as it affects the physical state and stability of the dispersion.[6][14][15]

  • Solvent Selection (for solvent-based methods): The solvent must be able to dissolve both the drug and the carrier and should be easily removable.[16][17]

  • Temperature (for melt methods): The processing temperature should be high enough to ensure the drug dissolves in the molten carrier but not so high as to cause degradation of the drug or carrier.[4]

Q5: How can I confirm the successful formation of a THA formulation with enhanced dissolution?

A5: Several analytical techniques can be used to characterize the formulation and confirm successful dissolution enhancement:

  • In Vitro Dissolution Studies: This is the most direct method to assess the improvement in dissolution rate compared to the pure drug.

  • X-ray Diffraction (XRD): XRD can determine the physical state of the drug within the formulation (crystalline or amorphous). A halo pattern instead of sharp peaks indicates an amorphous state.[14]

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect the melting point of the crystalline drug. The absence of the drug's melting peak suggests it is in an amorphous or dissolved state within the carrier.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify interactions (e.g., hydrogen bonding) between the drug and the carrier, which can be indicative of solid dispersion formation.[14]

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the formulation.[7]

Troubleshooting Guides

Issue 1: Low Dissolution Enhancement with Solid Dispersions
Potential Cause Troubleshooting Step
Incomplete conversion to amorphous state. Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be needed.[7] Ensure complete dissolution of both drug and carrier in the solvent (solvent method) or complete melting and mixing (fusion method).
Drug recrystallization during storage. Select a carrier with a higher glass transition temperature (Tg) to improve the physical stability of the amorphous form. Store the formulation in a low-humidity environment.
Inappropriate carrier selection. Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC) to find one with better miscibility and interaction with THA.[6][14]
Insufficient mixing. For the fusion method, ensure thorough mixing in the molten state. For the solvent method, use adequate stirring or sonication to achieve a homogeneous solution before solvent evaporation.
Issue 2: Particle Aggregation in Nanosuspensions
Potential Cause Troubleshooting Step
Inadequate stabilization. Increase the concentration of the stabilizer (surfactant or polymer) or use a combination of stabilizers to provide both steric and electrostatic stabilization.[9]
Inappropriate stabilizer. Screen different types of stabilizers to find one that effectively adsorbs onto the surface of the THA nanoparticles.
High drug concentration. Reduce the concentration of THA in the suspension to decrease the frequency of particle collisions.
Ostwald ripening. Optimize the formulation by selecting a stabilizer that reduces the solubility of the drug in the dispersion medium.
Issue 3: Low Complexation Efficiency with Cyclodextrins
Potential Cause Troubleshooting Step
Poor fit of THA in the cyclodextrin cavity. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) which have different cavity sizes.[12]
Inadequate interaction time. Increase the kneading time or the stirring time during the co-evaporation process to allow for sufficient interaction between THA and the cyclodextrin.
Incorrect stoichiometric ratio. Determine the optimal molar ratio of THA to cyclodextrin through phase solubility studies.
Presence of competing molecules. Ensure the solvent system is free of other molecules that could compete with THA for inclusion in the cyclodextrin cavity.

Data Presentation

Table 1: Comparative Dissolution Enhancement of Flavanone Aglycones using Solid Dispersions with Different Carriers.

FormulationCarrierDrug/Carrier Ratio (w/w)% Release at 2 hours (pH 6.8)Fold Increase in Dissolution
NaringeninPVP20/80100%51.4
HesperetinPVP20/80100%64.3
NaringeninPEG20/80~60-70%Not specified
HesperetinPEG20/80~60-70%Not specified
Data adapted from a study on flavanone aglycones, which are structurally related to THA.[14]

Table 2: Enhancement of Flavonoid Solubility through Cyclodextrin Complexation.

FlavonoidCyclodextrin DerivativeFold Increase in Aqueous Solubility
MyricetinDimeric β-cyclodextrin33.6
QuercetinDimeric β-cyclodextrin12.4
KaempferolDimeric β-cyclodextrin10.5
Data from a study on the complexation of various flavonoids with a synthetic β-cyclodextrin derivative.[18]

Experimental Protocols

Protocol 1: Preparation of THA Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Accurately weigh THA and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 w/w). Dissolve both components in a suitable organic solvent (e.g., ethanol) in a beaker with continuous stirring until a clear solution is obtained.[16][19]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size (e.g., 60 mesh) to obtain a uniform powder.[11]

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of THA Nanosuspension by Precipitation Method
  • Drug Solution Preparation: Dissolve a known amount of THA in a suitable water-miscible organic solvent (e.g., acetone).

  • Antisolvent-Surfactant Solution Preparation: In a separate beaker, prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC or Poloxamer 188).

  • Precipitation: Add the drug solution dropwise into the antisolvent-surfactant solution under high-speed homogenization or stirring. The rapid change in solvent polarity will cause the THA to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 3: Preparation of THA-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Accurately weigh THA and a suitable cyclodextrin (e.g., β-cyclodextrin) in a 1:1 molar ratio and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water-ethanol mixture) to the powder mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes). Add more solvent if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a well-closed container.

Mandatory Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Weigh THA and Carrier dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store dissolution In Vitro Dissolution pulverize->dissolution xrd XRD dsc DSC ftir FTIR

Caption: Experimental workflow for preparing THA solid dispersions.

signaling_pathway_dissolution cluster_formulation Formulation Strategies sd Solid Dispersion amorphous Amorphous THA sd->amorphous np Nanoparticles increased_surface Increased Surface Area np->increased_surface cd Cyclodextrin Complex soluble_complex Soluble Inclusion Complex cd->soluble_complex tha Poorly Soluble THA (Crystalline) tha->sd Carrier Matrix tha->np Size Reduction tha->cd Encapsulation dissolution Enhanced Dissolution Rate amorphous->dissolution increased_surface->dissolution soluble_complex->dissolution

Caption: Mechanisms of dissolution enhancement for THA.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Issue Low Dissolution Rate cause1 Crystalline Form Present issue->cause1 cause2 Particle Aggregation issue->cause2 cause3 Low Complexation issue->cause3 sol1 Optimize Carrier Ratio Change Carrier cause1->sol1 sol2 Increase Stabilizer Change Stabilizer cause2->sol2 sol3 Optimize Molar Ratio Change Cyclodextrin cause3->sol3

Caption: Troubleshooting logic for poor THA dissolution.

References

Mitigating matrix effects in the LC-MS/MS quantification of Tetrahydroamentoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS quantification of Tetrahydroamentoflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1] In complex biological matrices, phospholipids are a common cause of ion suppression.[1]

Q2: What are the primary strategies to mitigate matrix effects?

A2: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.[1]

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: To compensate for signal variations caused by matrix effects.

Q3: What is an internal standard and which type is best?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. It is used to correct for variability during sample preparation and analysis. The most effective type of internal standard is a stable isotope-labeled (SIL) internal standard of this compound.[2] A SIL-IS has the same chemical structure and properties as the analyte but with a different mass, allowing it to co-elute and experience the same matrix effects, thus providing the most accurate correction.[2] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[3]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing Co-eluting matrix components interfering with chromatography.1. Optimize the chromatographic gradient to better separate this compound from interferences. 2. Employ a more rigorous sample preparation method (e.g., switch from Protein Precipitation to LLE or SPE). 3. Ensure the mobile phase pH is optimal for this compound's chemical properties.
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples.1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. Improve the consistency of the sample preparation procedure. Solid-phase extraction (SPE) often provides more consistent results than liquid-liquid extraction (LLE) or protein precipitation (PPT).[4]
Low Signal Intensity (Ion Suppression) Significant co-elution of matrix components, particularly phospholipids.1. Utilize a sample preparation technique that effectively removes phospholipids, such as a targeted SPE sorbent or a robust LLE protocol.[1] 2. Modify the chromatographic method to separate the elution of this compound from the phospholipid elution window.
Inaccurate Quantification Uncompensated matrix effects leading to biased results.1. The gold standard for compensation is a stable isotope-labeled internal standard. 2. If a SIL-IS is unavailable, construct a matrix-matched calibration curve using the same biological matrix as the samples.

Experimental Protocols

Recommended Starting LC-MS/MS Method for this compound

This method is adapted from a validated protocol for the structurally similar compound, amentoflavone, and serves as an excellent starting point for method development.[3]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Start with a high aqueous percentage and ramp up to a high organic percentage to elute this compound. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. For the related amentoflavone, the transition is m/z 537.1 → 374.9.[3]

  • Internal Standard: A stable isotope-labeled this compound is ideal. If unavailable, a structural analog can be used. For amentoflavone, apiolin (m/z 269.2 → 224.9) has been utilized.[3]

Sample Preparation Protocols

1. Protein Precipitation (PPT) - Quickest, but least clean

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) - Cleaner than PPT

  • To 100 µL of plasma, add the internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3. Solid-Phase Extraction (SPE) - Cleanest, most selective

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma (pre-treated with internal standard and diluted with 200 µL of 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Analysis

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow
Analyte Recovery Variable, potential for co-precipitationGood, but can be analyte-dependentHigh and reproducible
Selectivity LowModerateHigh
Speed FastModerateSlower
Cost per Sample LowLowHigh
Overall Recommendation Suitable for initial screening or when high throughput is critical.A good balance between cleanliness and speed.Recommended for validated, regulated bioanalysis where accuracy and precision are paramount.[4]

Note: The relative performance can vary based on the specific flavonoid and biological matrix.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS PPT Protein Precipitation IS->PPT Quick & Simple LLE Liquid-Liquid Extraction IS->LLE Balanced SPE Solid-Phase Extraction IS->SPE Cleanest LC LC Separation (C18 Column) PPT->LC LLE->LC SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Overview of the experimental workflow for this compound quantification.

Mitigation_Strategy cluster_mitigation Mitigation Strategies ME Matrix Effect (Ion Suppression/Enhancement) SP Optimized Sample Prep (LLE or SPE) ME->SP Reduces Interferences Chroma Chromatographic Separation ME->Chroma Separates Analyte from Matrix SIL_IS Stable Isotope-Labeled Internal Standard ME->SIL_IS Compensates for Signal Variation

References

Technical Support Center: Refinement of Animal Models for Tetrahydroamentoflavone (THA) In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on the in vivo efficacy of Tetrahydroamentoflavone (THA) is an emerging field, and specific data are limited. Much of the guidance provided here is extrapolated from studies on the closely related parent biflavonoid, amentoflavone, and established principles for the preclinical testing of flavonoids. Researchers should always perform pilot studies to validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate animal model for studying the neuroprotective efficacy of THA?

A1: The choice of animal model is critical and depends on the specific hypothesis. For neuroprotection, several models are relevant, each with distinct advantages and limitations. The selection should align with the targeted disease pathology.[1][2]

  • For General Neuroinflammation: Lipopolysaccharide (LPS)-induced models are robust for studying the anti-inflammatory properties of THA.[3]

  • For Alzheimer's Disease-like Pathology: Intracerebroventricular (ICV) injection of Amyloid-β (Aβ) peptides (e.g., Aβ1-42) in rats or mice can be used to model aspects of amyloid-induced neurotoxicity.[4]

  • For Parkinson's Disease-like Pathology: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced model in mice is a well-established method for studying the loss of dopaminergic neurons.

  • For Ischemic Stroke: The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats or mice closely mimics the pathophysiology of ischemic stroke in humans.[3]

Q2: What is a recommended starting dose and route of administration for THA in rodents?

A2: Based on in vivo studies with amentoflavone, a systemic administration dose of around 30 mg/kg has shown neuroprotective effects in a neonatal hypoxic-ischemic brain damage model.[3] However, due to the poor oral bioavailability of many flavonoids, the route of administration is a critical consideration.[5][6]

  • Oral Gavage (p.o.): While clinically relevant, this route may yield low and variable plasma concentrations due to rapid metabolism and poor absorption.[6] Formulations designed to enhance solubility and absorption are recommended (see Troubleshooting).

  • Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism and generally leads to higher bioavailability compared to oral administration.[6] It is suitable for initial efficacy and proof-of-concept studies.

  • Intravenous (i.v.) Injection: Provides 100% bioavailability and precise control over plasma concentrations but can be technically challenging for repeated dosing.

A pilot pharmacokinetic study is strongly recommended to determine the optimal dose and administration route for THA in your specific animal model.

Q3: How frequently should THA be administered in a multi-day study?

A3: The administration frequency should be guided by the pharmacokinetic profile of THA. For amentoflavone, the half-life (T1/2) in rats after oral administration is approximately 2-4 hours.[6] This suggests that to maintain therapeutic levels, administration may be required at least twice daily. However, without specific pharmacokinetic data for THA, determining the optimal dosing interval requires a pilot study to measure its half-life.

Troubleshooting Guide

Problem 1: Inconsistent or no observable therapeutic effect of THA.

Potential Cause Troubleshooting Steps
Poor Bioavailability Amentoflavone, a related compound, has very low oral bioavailability (~0.04% in rats).[6] Consider switching from oral gavage to intraperitoneal (i.p.) or intravenous (i.v.) administration for initial efficacy studies to ensure adequate systemic exposure.
Rapid Metabolism Flavonoids are often rapidly metabolized in the liver and by gut microbiota.[7] Confirm that the dosing schedule is frequent enough to maintain therapeutic concentrations, based on the compound's half-life. If the half-life is unknown, a pilot pharmacokinetic study is essential.
Inadequate Formulation/Solubility THA is likely poorly soluble in water. If the compound precipitates out of your vehicle, the administered dose will be inaccurate. Ensure THA is fully dissolved. Consider using vehicles like a solution of DMSO, Tween 80, or suspension in olive oil or methylcellulose.[8][9]
Incorrect Timing of Administration For acute injury models (e.g., tMCAO), the therapeutic window can be narrow. Amentoflavone has shown efficacy when administered up to 6 hours post-hypoxia.[3] Test different administration time points (pre-injury, immediately post-injury, and delayed post-injury) to identify the optimal therapeutic window for THA.

Problem 2: Difficulty with THA formulation and administration.

Potential Cause Troubleshooting Steps
Compound Precipitation in Vehicle THA, like many flavonoids, is hydrophobic. Avoid purely aqueous vehicles. Recommended Vehicles: 1) A solution of 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and the rest saline. 2) A suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. 3) An oil-based vehicle like olive oil or sesame oil.[8][10] Always check for precipitation before each administration.
Stress or Injury from Oral Gavage Repeated oral gavage can cause significant stress and potential injury, confounding experimental results.[11] Train animals to voluntarily consume the substance mixed in a palatable jelly or liquid to minimize stress. If gavage is necessary, ensure personnel are properly trained and use appropriate, flexible gavage needles.
High Viscosity of Formulation Highly viscous formulations can be difficult to draw into a syringe and administer accurately. Gently warm the formulation to reduce viscosity. Use a larger gauge needle for drawing up the solution and switch to the appropriate gauge for administration.

Quantitative Data Summary

The following tables summarize key data relevant to planning in vivo studies. Table 1 provides pharmacokinetic data for the related compound amentoflavone, which can serve as a preliminary guide for THA. Table 2 outlines common animal models for neuroprotection studies.

Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats (Data extrapolated from studies on amentoflavone and should be used as a reference for THA)

Administration RouteTmax (hours)T1/2 (hours)Bioavailability (%)Reference
Oral (p.o.)1.13 ± 0.442.06 ± 0.130.04 ± 0.01[6]
Intraperitoneal (i.p.)N/AN/A77.4 ± 28.0[6]
Intravenous (i.v.)N/AN/A100[6]

N/A: Not Applicable or Not Reported

Table 2: Refined Animal Models for Evaluating Neuroprotective Efficacy

Disease ModelInduction MethodKey Efficacy EndpointsRefinement Considerations
Ischemic Stroke Transient Middle Cerebral Artery Occlusion (tMCAO)Infarct volume (TTC staining), Neurological deficit scores, Behavioral tests (e.g., rotarod, grip strength)Use of anesthesia with careful monitoring of physiological parameters. Adequate post-operative analgesia and care.
Alzheimer's Disease Intracerebroventricular (ICV) injection of Aβ₁₋₄₂ oligomersCognitive performance (Y-maze, Morris water maze), Aβ plaque load (Immunohistochemistry), Neuroinflammation markers (GFAP, Iba1)Use of stereotaxic surgery with appropriate anesthesia and analgesia. Group housing to reduce stress.
Parkinson's Disease Intraperitoneal injection of MPTPDopaminergic neuron survival (TH staining), Striatal dopamine levels (HPLC), Motor function (pole test, traction test)Monitor for severe motor deficits and provide supportive care (e.g., softened food, accessible water).
Neuroinflammation Intraperitoneal injection of LPSPro-inflammatory cytokine levels (IL-1β, TNF-α) in brain tissue, Microglial activation (Iba1 staining), Sickness behaviorMonitor for signs of excessive sickness behavior; use humane endpoints.

Experimental Protocols

Protocol 1: Preparation and Administration of THA via Intraperitoneal (i.p.) Injection

  • Vehicle Preparation: Prepare a vehicle of 10% DMSO, 10% Tween 80, and 80% sterile saline (0.9% NaCl).

  • THA Solubilization: Weigh the required amount of THA. First, dissolve it completely in DMSO. Sonicate briefly if necessary.

  • Emulsification: Add the Tween 80 to the THA-DMSO solution and vortex thoroughly.

  • Final Formulation: Add the sterile saline dropwise while continuously vortexing to form a stable microemulsion. The final solution should be clear. If it is cloudy, the formulation may not be optimal.

  • Animal Restraint: Manually restrain the mouse or rat, exposing the lower abdominal quadrants.

  • Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-20 degree angle. Be careful to avoid puncturing the internal organs.

  • Administration: Aspirate slightly to ensure no body fluids are drawn (indicating incorrect placement). Inject the formulation slowly. The maximum recommended injection volume for a mouse is 0.5 mL and for a rat is 1-2 mL.[10]

  • Monitoring: Monitor the animal for any signs of distress post-injection.

Protocol 2: Induction of Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This is a surgical procedure and must be performed under aseptic conditions with appropriate anesthesia and analgesia, as approved by your Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm lack of pedal reflex.

  • Surgical Preparation: Shave the ventral neck area and disinfect with povidone-iodine and ethanol. Place the animal on a heating pad to maintain body temperature at 37°C.

  • Incision: Make a midline cervical incision to expose the right common carotid artery (CCA).

  • Artery Isolation: Carefully dissect the CCA and its bifurcation into the internal carotid artery (ICA) and external carotid artery (ECA).

  • Occlusion: Ligate the distal ECA. Place a temporary ligature at the origin of the CCA. Make a small incision in the ECA stump.

  • Filament Insertion: Introduce a 6-0 nylon monofilament with a silicon-coated tip through the ECA stump into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion distance is typically 9-11 mm from the bifurcation.

  • Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The occlusion period is typically 60 minutes.

  • Reperfusion: Re-anesthetize the animal and gently withdraw the filament to restore blood flow.

  • Closure: Suture the incision and provide post-operative care, including analgesics and subcutaneous fluids. Monitor the animal closely during recovery.

Visualizations

Below are diagrams illustrating a general experimental workflow and a key signaling pathway modulated by amentoflavone, which may be relevant for THA.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_eval Phase 3: Evaluation cluster_data Phase 4: Analysis acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatize->baseline randomize Randomization into Groups baseline->randomize induce Induce Disease Model (e.g., tMCAO, Aβ injection) randomize->induce administer THA / Vehicle Administration (Define Dose, Route, Frequency) induce->administer post_behavior Post-Treatment Behavioral Testing administer->post_behavior euthanasia Euthanasia & Tissue Collection post_behavior->euthanasia analysis Biochemical & Histological Analysis (e.g., IHC, ELISA, Western Blot) euthanasia->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for in vivo efficacy testing of THA.

Signaling_Pathway stress Aβ / Oxidative Stress gsk3b GSK3β stress->gsk3b activates inflammation Neuroinflammation (iNOS, COX-2) stress->inflammation induces tha This compound (Amentoflavone Data) ampk AMPK tha->ampk activates tha->inflammation inhibits ampk->gsk3b inhibits pyroptosis Pyroptosis (Neuronal Death) gsk3b->pyroptosis promotes survival Neuronal Survival

Caption: Putative neuroprotective signaling pathways modulated by amentoflavone.

References

Dealing with the challenges of natural product variability in Tetrahydroamentoflavone research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the natural variability of Tetrahydroamentoflavone (THA).

Section 1: Troubleshooting Guides

This section addresses specific problems researchers may encounter during sourcing, extraction, purification, and analysis of THA.

1.1 Sourcing and Yield Variability

Question: Why is there significant batch-to-batch variation in the yield of THA from my plant material?

Answer: The concentration of THA and its parent compound, amentoflavone, is highly susceptible to natural variability. Several factors contribute to this inconsistency:

  • Plant Species and Genotype: The content of biflavonoids like amentoflavone can vary significantly between different species of the same genus (e.g., Selaginella or Cupressaceae families) and even between different genetic variants of the same species.[1][2]

  • Geographical Location and Environmental Conditions: Climate, soil composition, altitude, and sun exposure can all influence the biosynthesis of secondary metabolites, leading to different THA concentrations in plants from different regions.[3]

  • Harvesting Time and Plant Age: The concentration of flavonoids can change throughout the plant's life cycle and during different seasons. The age of the plant and the specific part harvested (leaves, stems, roots) will also impact the yield.

  • Post-Harvest Handling: Improper drying and storage of plant material can lead to enzymatic degradation of the target compounds before extraction even begins.

Troubleshooting Steps:

  • Standardize Plant Material: If possible, source your plant material from a single, reputable supplier who can provide information on the species, origin, and harvest time.

  • Authentication: Have the plant material authenticated by a botanist to ensure you are working with the correct species.

  • Optimize Harvesting: If harvesting your own material, do so at the same time of year and from plants of a similar age.

  • Controlled Post-Harvest Processing: Implement a standardized protocol for drying and storing the plant material to minimize degradation.

1.2 Extraction and Purification Issues

Question: My extraction efficiency is low, or I am struggling to remove impurities. What can I do?

Answer: Low efficiency and persistent impurities are common challenges. The choice of solvent, extraction technique, and purification strategy are critical. Flavonoids are often present in complex mixtures with other compounds like pigments, lipids, and other phenolics, which can co-extract and interfere with purification.[4]

Troubleshooting Steps:

  • Solvent Selection: Start with a non-polar solvent (e.g., hexane) to "de-fat" the plant material, removing lipids and chlorophyll. Then, proceed with a solvent of medium polarity, like ethyl acetate or ethanol, which are effective for extracting biflavonoids.[5]

  • Extraction Method: While maceration is common, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time and solvent consumption.[4] However, be mindful of temperature, as excessive heat can degrade flavonoids.[6][7]

  • Purification Strategy: A multi-step approach is usually necessary.

    • Liquid-Liquid Partitioning: Partition the crude extract between immiscible solvents (e.g., ethyl acetate and water) to perform an initial cleanup.

    • Column Chromatography: Use silica gel for initial separation based on polarity. For finer purification, Sephadex LH-20 is excellent for separating flavonoids from other phenolics.[8] Macroporous resins are also effective for enriching the flavonoid fraction from crude extracts.[4]

    • Preparative HPLC: For obtaining high-purity THA for bioassays, a final purification step using semi-preparative or preparative HPLC is often required.[9]

1.3 Analytical and Quantification Problems

Question: I am having difficulty developing a reliable HPLC method for quantifying THA. My peaks are broad, or the retention time is inconsistent.

Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying biflavonoids. Method development requires careful optimization of the mobile phase, column, and detection parameters.

Troubleshooting Steps:

  • Column Choice: A reversed-phase C18 column is the most common and effective choice for separating biflavonoids.[10]

  • Mobile Phase Optimization:

    • A gradient elution using acetonitrile and water is typically used.[9][10]

    • Acidify the aqueous portion of the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%). This improves peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[9]

  • Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard.[10] Controlling the column temperature (e.g., 25-30 °C) can improve the consistency of retention times.

  • Wavelength Selection: Use a Diode Array Detector (DAD) or UV detector. The optimal wavelength for detecting amentoflavone and its derivatives is typically around 270 nm or 330-350 nm.[10][11]

  • Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection to prevent column clogging and baseline noise.

1.4 Inconsistent Biological Activity

Question: My purified THA shows variable results in biological assays. Why is this happening?

Answer: Inconsistent bioactivity, even with seemingly pure compounds, can be a frustrating issue stemming from several sources:

  • Purity and Contaminants: Even trace amounts of highly active impurities can skew results. The natural variability of the source material can introduce different minor biflavonoids from batch to batch, which may have their own biological effects.

  • Compound Stability: Biflavonoids can be sensitive to light, heat, pH, and oxidation.[6][12] Degradation during storage or in the assay medium can lead to a loss of activity. Amorphous forms may have different solubility and stability compared to crystalline forms.[13]

  • Experimental Conditions: The inherent variability of biological systems is a major factor.[14][15] Small, undocumented changes in cell culture conditions, reagent lots, or incubation times can lead to different outcomes.

Troubleshooting Workflow:

G cluster_source Source & Purity cluster_assay Biological Assay cluster_analysis Analysis Purity Confirm Purity (HPLC, LC-MS) Structure Verify Structure (NMR, MS) Purity->Structure If pure... Start Inconsistent Bioactivity Results Purity->Start If impure, re-purify Stability Assess Compound Stability Structure->Stability If correct... Controls Run Positive/Negative Controls Stability->Controls Reagents Standardize Reagents & Cell Lines Controls->Reagents Conditions Document All Assay Conditions Reagents->Conditions Stats Use Appropriate Statistics Conditions->Stats Reproduce Perform Independent Replicates Stats->Reproduce Start->Purity

Caption: Troubleshooting workflow for inconsistent biological activity.

Section 2: Quantitative Data Summary

Table 1: Amentoflavone Content in Various Plant Species

Plant SpeciesFamilyPlant PartAmentoflavone Content (% dry weight)Reference
Selaginella sinensisSelaginellaceaeWhole Plant1.0% - 1.1%[1][2]
Selaginella davidiiSelaginellaceaeWhole Plant1.0% - 1.1%[1][2]
Selaginella mollendorfiiSelaginellaceaeWhole Plant~1.0%[1][2]
Other Selaginella spp.SelaginellaceaeWhole Plant< 0.1% to < 1.0%[1][2]
Cupressus funebrisCupressaceaeLeaves0.13 (mg/g FW)[11]
Calophyllum canumCalophyllaceaeLeaves30.39 (µg/mL of extract)[10]
Calophyllum rubiginosumCalophyllaceaeLeaves24.23 (µg/mL of extract)[10]
Calophyllum incrassatumCalophyllaceaeLeaves9.42 (µg/mL of extract)[10]
Note: this compound is a derivative of amentoflavone, and its concentration is directly related to the amentoflavone content in the source material.

Table 2: Comparison of Analytical Methods for Flavonoid Quantification

Analytical TechniqueCommon UseDetection Limits (LOD)StrengthsLimitations
HPLC-UV/DAD [10][16]Routine quantification~1 µg/mLRobust, reliable, widely availableLower sensitivity, potential for co-elution
LC-MS [9][16]Identification & quantificationng/mL to pg/mL rangeHigh sensitivity and selectivity, structural infoMore expensive, complex matrix effects
Capillary Electrophoresis [17]Separation of charged moleculesµmol/L rangeHigh separation efficiency, low sample volumeLower concentration sensitivity than LC-MS
Spectrophotometry [17]Total flavonoid contentµmol/L rangeFast, simple, inexpensiveLow specificity, measures total content only

Section 3: Experimental Protocols

3.1 Protocol: Extraction and Purification of THA

This protocol provides a general workflow for isolating THA from dried plant material.

  • Milling and Defatting:

    • Grind dried plant material (e.g., Selaginella spp.) to a fine powder.

    • Macerate the powder with n-hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds like lipids and chlorophyll.

    • Filter and discard the hexane extract. Air-dry the plant residue.

  • Flavonoid Extraction:

    • Extract the defatted residue with 80% ethanol or ethyl acetate (1:10 w/v) using ultrasonication for 60 minutes at 50°C.[4][7]

    • Repeat the extraction process three times.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification via Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried slurry onto a silica gel column packed in hexane.

    • Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing THA/amentoflavone.

    • For further purification, pool the enriched fractions and pass them through a Sephadex LH-20 column using methanol as the eluent.[8]

G start Dried Plant Material grind Grind to Powder start->grind defat Defat with Hexane grind->defat extract Extract with 80% Ethanol defat->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate silica Silica Gel Column Chromatography concentrate->silica sephadex Sephadex LH-20 Column silica->sephadex Pool Fractions hplc Semi-Prep HPLC sephadex->hplc For highest purity pure_tha High-Purity THA sephadex->pure_tha For moderate purity hplc->pure_tha

Caption: General experimental workflow for THA extraction and purification.

3.2 Protocol: HPLC Quantification of THA

This protocol outlines a standard reversed-phase HPLC method.

  • System: HPLC with DAD or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: Start with 5% B, increase to 100% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[10]

  • Standard Preparation: Prepare a stock solution of high-purity THA or amentoflavone standard in methanol. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the extract in methanol to a known concentration, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Calculate the concentration of THA in the sample by comparing its peak area to the calibration curve generated from the standards.

Section 4: Signaling Pathways and FAQs

4.1 Key Signaling Pathways

Amentoflavone and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these can provide context for variable biological results.

G cluster_pathway MAPK Signaling Pathway THA THA / Amentoflavone ASK1 ASK1 THA->ASK1 JNK JNK ASK1->JNK p38 p38 MAPK ASK1->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: THA can inhibit the ASK1/p38 MAPK signaling pathway.

4.2 Frequently Asked Questions (FAQs)

Q1: What is this compound (THA)? A: (2S,2′′S)-Tetrahydroamentoflavone is a naturally occurring biflavonoid. It is a hydrogenated derivative of amentoflavone, which is effectively a dimer of the common flavonoid apigenin.[1] It is known for its antioxidant and anti-inflammatory properties.[3][18]

Q2: What are the primary natural sources of THA? A: THA and its precursor, amentoflavone, are found in over 120 plant species.[1] The most common sources for research belong to the Selaginellaceae, Cupressaceae, and Calophyllaceae families.[1] Semecarpus anacardium seeds are also reported as a significant source.[18]

Q3: How should I store my purified THA sample? A: To prevent degradation, purified flavonoids should be stored as a dry solid in a sealed, airtight container, protected from light (e.g., in an amber vial), and kept at low temperatures (-20°C or -80°C).[12] For solutions, prepare them fresh or store as frozen aliquots under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I use amentoflavone as a standard for THA quantification? A: While not ideal, if a pure THA standard is unavailable, you may be able to use amentoflavone for preliminary or relative quantification. However, their UV absorbance and molecular weights differ, so the results will be an estimation. For accurate, absolute quantification, a certified THA standard is required. You must clearly state in your methodology that a related compound was used for estimation.

References

Validation & Comparative

Head-to-head comparison of Tetrahydroamentoflavone with its monomeric flavonoid units

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Tetrahydroamentoflavone Versus Apigenin and Naringenin

This compound (THA), a biflavonoid composed of two monomeric flavonoid units, apigenin and naringenin, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive head-to-head comparison of THA with its constituent monomers, focusing on their biological activities, underlying mechanisms of action, and pharmacokinetic profiles. The information presented is supported by available experimental data to aid in research and drug development endeavors.

Quantitative Comparison of Biological Activities

Direct comparative studies detailing the IC50 values of this compound against its monomers for various biological activities are limited. The following tables summarize the available quantitative data for THA and its monomeric units, apigenin and naringenin, from different studies. It is important to note that the experimental conditions in these studies may vary.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µg/mL)IC50 (µM)¹
This compound (THA) Superoxide radical scavenging4.8 ± 0.3[1]~8.8
DPPH radical scavenging165.7 ± 22.8[1]~304.0
ABTS radical scavenging4.4 ± 0.2[1]~8.1
Apigenin DPPH radical scavenging-~7.4²
Naringenin DPPH radical scavenging->100²

¹ Molar masses used for conversion: THA ≈ 544.5 g/mol , Apigenin ≈ 270.2 g/mol , Naringenin ≈ 272.2 g/mol . ² Data inferred from a study comparing antioxidant potential, where lower IC50 indicates higher activity.

Table 2: Anticancer Activity (Anti-proliferative)

CompoundCell LineAssayIC50 (µM)
Apigenin A549 (NSCLC)MTT45.7 ± 1.3
H1299 (NSCLC)MTT69.8 ± 2.5
Naringenin A549 (NSCLC)MTT143.3 ± 3.1
H1299 (NSCLC)MTT370.1 ± 4.9
Apigenin + Naringenin (3:2 ratio) A549 (NSCLC)MTT28.7 ± 0.9
H1299 (NSCLC)MTT32.5 ± 3.9

Pharmacokinetics: A Qualitative Comparison

Detailed pharmacokinetic studies on this compound are scarce. However, based on the general understanding of flavonoid and biflavonoid pharmacokinetics, a qualitative comparison can be drawn.

This compound (THA): As a larger biflavonoid molecule, THA is expected to have lower oral bioavailability compared to its monomeric units. Biflavonoids like amentoflavone, which is structurally related to THA, exhibit rapid metabolism and low bioavailability after oral administration.

Apigenin and Naringenin: These monomeric flavonoids are absorbed in the small intestine, but their bioavailability is also generally low due to extensive first-pass metabolism in the gut wall and liver, where they are rapidly converted into glucuronide and sulfate conjugates. The form in which they are consumed (aglycone vs. glycoside) significantly impacts their absorption and metabolism.

Signaling Pathways

The biological activities of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on THA are limited, the known pathways affected by its monomers and the related biflavonoid amentoflavone provide strong indications of its potential mechanisms of action.

Apigenin and Naringenin: Modulators of Key Cellular Pathways

Apigenin and naringenin are known to influence several critical signaling cascades involved in inflammation, cell proliferation, and apoptosis.

cluster_flavonoids Monomeric Flavonoids cluster_pathways Signaling Pathways cluster_responses Cellular Responses Apigenin Apigenin NFkB NF-κB Pathway Apigenin->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Apigenin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits Naringenin Naringenin Naringenin->NFkB Inhibits Naringenin->MAPK Modulates Naringenin->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation MAPK->Proliferation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits

Fig. 1: Signaling pathways modulated by apigenin and naringenin.
This compound: Inferred Signaling Pathways

Based on studies of the structurally similar biflavonoid amentoflavone, THA is likely to exert its biological effects by modulating similar signaling pathways, potentially with greater potency due to its dimeric structure.

cluster_biflavonoid Biflavonoid cluster_pathways Signaling Pathways cluster_responses Cellular Responses THA This compound (inferred from Amentoflavone) NFkB NF-κB Pathway THA->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) THA->MAPK Modulates PI3K_Akt PI3K/Akt Pathway THA->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation MAPK->Proliferation Regulates Apoptosis Apoptosis MAPK->Apoptosis Regulates PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits

Fig. 2: Inferred signaling pathways for this compound.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Antioxidant Activity Assays for this compound

The following protocols were used to determine the antioxidant capacity of THA[1].

1. Superoxide Anion Radical Scavenging Assay:

  • Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH system. The decrease in absorbance at 560 nm indicates the scavenging activity.

  • Procedure:

    • Prepare a reaction mixture containing 1 mL of Tris-HCl buffer (16 mM, pH 8.0), 1 mL of NBT solution (50 µM), 1 mL of NADH solution (78 µM), and 1 mL of the THA sample solution at various concentrations.

    • Initiate the reaction by adding 1 mL of phenazine methosulfate (PMS) solution (10 µM).

    • Incubate the mixture at 25°C for 5 minutes.

    • Measure the absorbance at 560 nm against a blank.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

2. DPPH Radical Scavenging Assay:

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorption at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • Add 2 mL of the DPPH solution to 2 mL of the THA sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

3. ABTS Radical Cation Scavenging Assay:

  • Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. The reduction of the ABTS radical cation by an antioxidant leads to a discoloration of the solution.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 3.9 mL of the diluted ABTS radical cation solution to 0.1 mL of the THA sample solution at various concentrations.

    • After 6 minutes, measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

cluster_workflow Antioxidant Assay Workflow A1 Prepare Reagents (Radical solution, Sample dilutions) A2 Mix Sample with Radical Solution A1->A2 A3 Incubate A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate % Inhibition and IC50 Value A4->A5

Fig. 3: General workflow for antioxidant activity assays.
Anticancer Activity Assay (MTT Assay)

The following protocol was used to determine the anti-proliferative effects of apigenin and naringenin on non-small cell lung cancer (NSCLC) cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of apigenin, naringenin, or their combination for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

Conclusion

This comparative guide highlights the current understanding of this compound and its monomeric units, apigenin and naringenin. While data on THA is still emerging, the available information on its antioxidant properties and the well-documented biological activities and mechanisms of its constituent monomers suggest its potential as a valuable therapeutic agent. The dimeric structure of THA may offer enhanced biological activity compared to its individual components, as suggested by the synergistic anticancer effects observed with the combination of apigenin and naringenin.

Further direct comparative studies are crucial to fully elucidate the therapeutic potential of this compound. Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the biological activities (e.g., anti-inflammatory, anticancer, neuroprotective) of THA with apigenin and naringenin.

  • Mechanism of Action: Investigating the specific signaling pathways modulated by THA to confirm the inferred mechanisms and identify unique targets.

  • Pharmacokinetic Profiling: Performing detailed pharmacokinetic studies of THA to understand its absorption, distribution, metabolism, and excretion, which is essential for determining its therapeutic feasibility.

This guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview to inform future investigations into the promising therapeutic applications of this compound.

References

Cross-Validation of In Silico Predictions with In Vitro Experimental Results for Tetrahydroamentoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predicted bioactivities and in vitro experimental findings for Tetrahydroamentoflavone (THA), a biflavonoid with recognized antioxidant properties. By juxtaposing computational predictions with tangible experimental data, this document aims to offer a comprehensive overview of THA's potential and highlight the synergistic role of computational and experimental approaches in modern drug discovery.

Data Presentation: In Silico vs. In Vitro Antioxidant Activity

The following table summarizes the in vitro antioxidant activity of this compound and presents a framework for how in silico predictions would be compared. In this guide, the in silico values are presented as examples of what a computational study might predict, serving as a template for a direct cross-validation study.

Parameter In Silico Prediction In Vitro Experimental Result (IC50) Reference Standard (In Vitro)
Superoxide (•O2-) Radical-ScavengingPredicted High Affinity4.8 ± 0.3 µg/mL[1]Not specified
Fe2+-Chelating ActivityPredicted Strong Binding743.2 ± 49.5 µg/mL[1]Not specified
Cu2+-Chelating ActivityPredicted Strong Binding35.5 ± 1.9 µg/mL[1]Not specified
DPPH• Radical ScavengingPredicted High Activity165.7 ± 22.8 µg/mL[1]Not specified
ABTS•+ Radical ScavengingPredicted High Activity4.4 ± 0.2 µg/mL[1]Trolox: 2.0 ± 0.03 µg/mL, BHA: 1.3 ± 0.08 µg/mL[1]
Cu2+-Reducing PowerPredicted High Potential77.1 ± 2.2 µg/mL[1]Not specified

Experimental Protocols

Detailed methodologies for the in vitro antioxidant assays are crucial for the reproducibility and validation of experimental findings. The protocols for the key experiments cited are as follows:

1. Superoxide Anion Radical Scavenging Assay: This assay is based on the reduction of nitroblue tetrazolium (NBT). The superoxide radicals are generated by the phenazine methosulphate-NADH system. The reaction mixture contains NADH, NBT, and the test compound (this compound) in a buffer solution. The reaction is initiated by the addition of phenazine methosulphate. The absorbance is measured at 560 nm. The percentage of scavenging is calculated by comparing the absorbance of the sample with that of the control.

2. Metal Chelating Activity Assay: The chelating activity of this compound on Fe2+ and Cu2+ is determined by measuring the formation of the Fe2+-ferrozine complex and the Cu2+-murexide complex, respectively. For the Fe2+ chelating assay, the test sample is mixed with a FeCl2 solution. The reaction is initiated by the addition of ferrozine, and the absorbance is measured at 562 nm. For the Cu2+ chelating assay, the sample is mixed with a copper (II) acetate solution and murexide. The absorbance is measured at 485 and 520 nm. The chelating activity is calculated as the percentage of inhibition of the formation of the respective colored complexes.

3. DPPH• Radical Scavenging Assay: This assay is based on the measurement of the scavenging ability of antioxidants towards the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol is mixed with the test sample. The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated from the decrease in absorbance.

4. ABTS•+ Radical Scavenging Assay: The 3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical cation is generated by the reaction of ABTS with potassium persulfate. The ABTS•+ solution is then diluted with a buffer to a specific absorbance at 734 nm. The test sample is added to the ABTS•+ solution, and the decrease in absorbance is measured after a set incubation time. The percentage of scavenging is calculated by comparing the results with a control.

5. Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: This assay is based on the reduction of Cu(II) to Cu(I) by the antioxidant. The reaction mixture contains a copper(II) chloride solution, a neocuproine solution, and an ammonium acetate buffer. The test sample is added, and the absorbance is measured at 450 nm after incubation. The increase in absorbance indicates the reducing power of the sample.

Mandatory Visualization

Signaling Pathways

Flavonoids, including the closely related biflavonoid amentoflavone, are known to modulate various signaling pathways. While the specific pathways for this compound are yet to be fully elucidated, in silico predictions and data from related compounds suggest potential interactions with key cellular signaling cascades involved in inflammation and cell survival.

Signaling_Pathways_for_this compound THA This compound ROS Reactive Oxygen Species (ROS) THA->ROS Inhibits NFkB NF-κB Pathway THA->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) THA->MAPK Modulates PI3KAkt PI3K/Akt Pathway THA->PI3KAkt Activates ROS->NFkB Activates ROS->MAPK Activates Inflammation Inflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes CellSurvival Cell Survival & Proliferation PI3KAkt->CellSurvival Promotes PI3KAkt->Apoptosis Inhibits

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow: In Silico to In Vitro Cross-Validation

The logical flow from computational prediction to experimental validation is a cornerstone of modern drug discovery. This workflow ensures that computational leads are rigorously tested and validated in a laboratory setting.

Experimental_Workflow InSilico In Silico Prediction Docking Molecular Docking (e.g., with antioxidant enzymes) InSilico->Docking QSAR QSAR Modeling InSilico->QSAR ADMET ADMET Prediction InSilico->ADMET Hypothesis Hypothesis Generation: THA has potent antioxidant activity Docking->Hypothesis QSAR->Hypothesis ADMET->Hypothesis InVitro In Vitro Validation Hypothesis->InVitro AntioxidantAssays Antioxidant Assays (DPPH, ABTS, etc.) InVitro->AntioxidantAssays CellBasedAssays Cell-Based Assays (e.g., ROS measurement) InVitro->CellBasedAssays DataAnalysis Data Analysis & Comparison AntioxidantAssays->DataAnalysis CellBasedAssays->DataAnalysis Conclusion Conclusion: Validation of in silico predictions DataAnalysis->Conclusion

Caption: Workflow for cross-validation of in silico and in vitro results.

References

Scant Evidence for Synergistic Effects of Tetrahydroamentoflavone with Chemotherapy, Amentoflavone Presented as a Closely Related Alternative

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations reveal a significant lack of published scientific literature detailing the synergistic effects of Tetrahydroamentoflavone (THA) in combination with standard chemotherapy drugs. While THA is a known derivative of the biflavonoid amentoflavone, extensive searches of scholarly databases did not yield specific studies evaluating its efficacy when combined with cytotoxic agents in cancer therapy.

Therefore, this guide presents a comprehensive overview of the synergistic potential of the closely related parent compound, amentoflavone , with standard chemotherapeutics. It is crucial for the reader to note that while chemically related, the biological activity of this compound may differ, and the following data should be interpreted with this consideration. This information is intended for researchers, scientists, and drug development professionals interested in the potential of biflavonoids in oncology.

Amentoflavone: A Promising Synergistic Agent in Cancer Therapy

Amentoflavone has demonstrated notable synergistic effects with several standard chemotherapy drugs, primarily by enhancing their cytotoxic effects and overcoming drug resistance in various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.

Combination with Cisplatin in Oral Squamous Cell Carcinoma

Studies have shown that amentoflavone can significantly enhance the anticancer effects of cisplatin, a platinum-based chemotherapy agent, in oral squamous cell carcinoma (OSCC). The combination leads to increased cancer cell death compared to either agent alone.

Table 1: Synergistic Effects of Amentoflavone with Cisplatin in OSCC Cells

Cancer Cell LineDrug CombinationKey FindingsReference
SASAmentoflavone + CisplatinSignificantly increased cisplatin-induced cytotoxicity.[1]
SASAmentoflavone + CisplatinEnhanced induction of apoptosis (caspase-dependent and -independent).[1]
SASAmentoflavone + CisplatinReduced cisplatin-triggered NF-κB activity.[1]
SASAmentoflavone + CisplatinAugmented suppression of cancer cell invasion and migration.[1]
Combination with Doxorubicin in Breast Cancer

Research indicates that amentoflavone can act synergistically with doxorubicin, an anthracycline antibiotic commonly used in chemotherapy. This combination has been shown to be effective in breast cancer cells and also offers a potential strategy to mitigate doxorubicin-induced cardiotoxicity.[2][3]

Table 2: Synergistic and Protective Effects of Amentoflavone with Doxorubicin

Cancer Cell Line / ModelDrug CombinationKey FindingsReference
Human Breast Cancer CellsAmentoflavone + DoxorubicinSynergistic effect in reducing cell viability.[3]
Mouse ModelAmentoflavone + DoxorubicinAlleviated doxorubicin-induced cardiotoxicity.[3]
Nanoparticle Delivery SystemAmentoflavone + DoxorubicinEnhanced chemotherapy efficacy through targeted drug delivery.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols used to assess the synergistic effects of amentoflavone with chemotherapy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SAS cells for OSCC) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Drug Treatment: Cells are treated with varying concentrations of amentoflavone alone, cisplatin alone, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability relative to the untreated control cells.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the drug combinations as described for the cell viability assay.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study changes in their expression levels.

  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NF-κB, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The synergistic effects of amentoflavone are often mediated through the modulation of key signaling pathways involved in cancer cell survival and proliferation.

Synergy_Workflow cluster_in_vitro In Vitro Analysis cluster_synergy_analysis Synergy Determination cluster_in_vivo In Vivo Validation (Optional) cell_lines Cancer Cell Lines (e.g., SAS, MCF-7) drug_treatment Treatment: Amentoflavone +/- Chemotherapy cell_lines->drug_treatment viability_assay Cell Viability Assay (MTT) drug_treatment->viability_assay Assess Cytotoxicity apoptosis_assay Apoptosis Assay (Flow Cytometry) drug_treatment->apoptosis_assay Quantify Apoptosis protein_analysis Mechanism Analysis (Western Blot) drug_treatment->protein_analysis Investigate Pathways ci_calculation Combination Index (CI) Calculation viability_assay->ci_calculation animal_model Xenograft Mouse Model ci_calculation->animal_model Inform In Vivo Study in_vivo_treatment Combination Therapy Administration animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement

Caption: A typical experimental workflow for evaluating the synergistic effects of amentoflavone and chemotherapy.

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of cancer cell survival and proliferation, and its inhibition is a common mechanism by which amentoflavone enhances the efficacy of chemotherapy.

NFkB_Pathway cluster_nucleus Nucleus chemo Cisplatin nfkb NF-κB Activation chemo->nfkb amf Amentoflavone amf->nfkb Inhibits gene_transcription Pro-survival & Proliferation Gene Transcription nfkb->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis Inhibits

Caption: Amentoflavone enhances cisplatin-induced apoptosis by inhibiting the NF-κB signaling pathway.

References

Illuminating Target Engagement: A Comparative Guide to Validating Tetrahydroamentoflavone's Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Tetrahydroamentoflavone (THA), a biflavonoid compound noted for its antioxidant and potential therapeutic properties.[1] We delve into experimental data, present detailed protocols for key validation assays, and compare THA's activity with relevant alternatives. This document aims to equip researchers with the necessary information to design robust experiments for confirming molecular interactions and downstream cellular effects.

This compound (THA) and Its Putative Cellular Targets

This compound is a biflavonoid that has demonstrated significant antioxidant activity through mechanisms including radical scavenging and metal chelation.[1] While research on its specific protein targets is ongoing, computational studies have identified potential interactions. One promising target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin signaling pathways, suggesting THA as a potential therapeutic agent for type 2 diabetes.[2]

The broader family of biflavonoids, including the closely related amentoflavone, has been shown to interact with a range of targets and modulate critical signaling pathways. These include enzymes like α-glucosidase and 15-lipoxygenase, and signaling cascades such as the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and apoptosis.[3][4][5] Validating the direct engagement of THA with these putative targets within a cellular context is a critical step in advancing its development as a therapeutic agent.

Comparative Analysis of Cellular Target Engagement Assays

Confirming that a compound binds to its intended target within a living cell is a cornerstone of drug discovery.[6][7] Various assays, each with distinct principles, advantages, and limitations, can be employed. The choice of method depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput.

Below is a comparison of common cell-based assays for validating target engagement.

Assay Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[8]Label-free; applicable to native proteins in cells and tissues; provides direct evidence of physical binding.[8]Requires a specific antibody for detection (Western Blot); may not be suitable for all proteins; lower throughput.
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay measuring energy transfer from a luciferase donor to a fluorescent acceptor, each fused to one of the interacting partners.[9]High signal-to-background ratio; reversible; can be used in live cells to monitor dynamic interactions.[9]Requires genetic engineering of cells to express fusion proteins; potential for steric hindrance from tags.
Förster Resonance Energy Transfer (FRET) Similar to BRET, but uses two fluorescent proteins (donor and acceptor). Energy is transferred when the two are in close proximity.[9][10]Provides spatial information about protein interactions in live cells; can be measured via microscopy or plate readers.[10]Lower signal and narrower dynamic range compared to BRET; spectral overlap can be an issue.[9]
Immunoprecipitation (Co-IP) An antibody to a specific protein of interest is used to pull down the protein and any interacting partners from a cell lysate.Considered the "gold standard" for confirming protein-protein interactions with endogenous proteins.[11]Can only verify suspected interactions; prone to false positives from non-specific binding; does not directly show small molecule binding.[11]
Reporter Gene Assay Measures the transcriptional activity of a specific signaling pathway. A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter responsive to the pathway.Highly sensitive and robust for functional readout; provides mechanistic information about downstream effects.[12]Indirect measure of target engagement; can be affected by off-target effects that influence the signaling pathway.
Western Blotting (Phosphorylation) Detects changes in the phosphorylation state of downstream signaling proteins following compound treatment, indicating pathway modulation.Provides direct evidence of changes in protein activation state; widely used and well-established technique.Requires specific phospho-antibodies; provides a snapshot in time and may not capture dynamic changes.

Quantitative Data Summary

The antioxidant capacity of THA has been quantified using various in vitro assays. These values provide a baseline for its biochemical activity.

Antioxidant Assay THA IC50 (µg/mL) Trolox IC50 (µg/mL) BHA IC50 (µg/mL)
Superoxide (•O2-) radical-scavenging4.8 ± 0.3--
Fe2+-chelating743.2 ± 49.5--
Cu2+-chelating35.5 ± 1.9--
DPPH• scavenging165.7 ± 22.8--
ABTS•+ scavenging4.4 ± 0.22.0 ± 0.031.3 ± 0.08
Cu2+-reducing power77.1 ± 2.2--
Data sourced from Li et al., Natural Product Communications, 2013.[1]

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for THA Target Engagement

This protocol outlines the steps to validate the binding of THA to a target protein (e.g., PTP1B) in a cellular model.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a human cell line endogenously expressing PTP1B) to ~80% confluency.
  • Treat cells with varying concentrations of THA (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-4 hours) under standard culture conditions.

2. Cell Lysis and Heat Shock:

  • Harvest cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
  • Lyse the cells through freeze-thaw cycles.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Aliquot the supernatant (soluble protein fraction) into PCR tubes.
  • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

3. Protein Precipitation and Quantification:

  • Cool the samples to room temperature.
  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Western Blot Analysis:

  • Determine the protein concentration of the soluble fraction.
  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-PTP1B).
  • Incubate with a secondary antibody conjugated to HRP.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature for both THA-treated and vehicle-treated samples.
  • Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the THA-treated samples indicates target stabilization and therefore, direct engagement.

Protocol: Western Blot for Downstream PI3K/AKT Signaling

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of AKT, a key node in the PI3K pathway.

1. Cell Culture and Treatment:

  • Seed cells and allow them to adhere overnight.
  • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
  • Pre-treat cells with THA at various concentrations for 1-2 hours.
  • Stimulate the pathway with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes. Include an unstimulated control.

2. Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and clarify by centrifugation.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Western Blot Analysis:

  • Perform SDS-PAGE and protein transfer as described in the CETSA protocol.
  • Probe membranes with primary antibodies against phospho-AKT (e.g., at Ser473) and total AKT. The total AKT serves as a loading control.
  • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal.

4. Data Analysis:

  • Quantify the band intensities for phospho-AKT and total AKT.
  • Calculate the ratio of phospho-AKT to total AKT for each condition. A decrease in this ratio in THA-treated cells compared to the stimulated control would suggest inhibition of the PI3K/AKT pathway.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_direct Direct Engagement (CETSA) cluster_functional Functional Readout (Signaling) cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treat with THA or Vehicle cell_culture->treatment lysis_direct 3a. Lysis & Heat Shock treatment->lysis_direct lysis_func 3b. Lysis treatment->lysis_func quant_direct 4a. Separate Soluble Fraction lysis_direct->quant_direct wb_direct 5a. Western Blot for Target quant_direct->wb_direct analysis_direct 6a. Analyze Thermal Shift wb_direct->analysis_direct quant_func 4b. Protein Quantification lysis_func->quant_func wb_func 5b. Western Blot for p-AKT/Total AKT quant_func->wb_func analysis_func 6b. Analyze Phosphorylation Ratio wb_func->analysis_func

Caption: Workflow for validating THA target engagement.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream Inhibits Apoptosis Promotes Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates THA THA / Amentoflavone THA->PI3K Inhibition? THA->AKT Inhibition?

Caption: The PI3K/AKT signaling pathway.

References

Independent Verification of the Anti-proliferative Effects of Tetrahydroamentoflavone and its Analogs in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Tetrahydroamentoflavone (THA) and its closely related biflavonoid, Amentoflavone (AF), against various cancer cell lines. Due to a greater availability of published data for Amentoflavone, this guide will primarily focus on its demonstrated effects, serving as a strong proxy for the potential activities of THA. The data presented is supported by detailed experimental protocols and visual representations of the key signaling pathways involved.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of Amentoflavone has been evaluated in a range of cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies.

Table 1: IC50 Values of Amentoflavone in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Citation
SASOral Squamous Cell CarcinomaNot explicitly stated, but synergistic with cisplatin[1][2]
MCF-7Breast Cancer~50-100 (at 48h)[3]
BV2 MicrogliaGlioblastoma (cell model)11.97 ± 4.91 (inhibition of NF-κB phosphorylation)[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of exposure, and assay methodology[5][6].

Comparison with Standard Chemotherapeutic Agents

Amentoflavone has been shown to enhance the cytotoxic effects of standard chemotherapeutic drugs like cisplatin and doxorubicin, suggesting its potential use in combination therapies to overcome drug resistance or reduce dosage-related toxicity.

Table 2: Comparative Effects of Amentoflavone in Combination with Cisplatin and Doxorubicin
Cancer Cell LineCombination TreatmentObserved EffectCitation
Oral Squamous Cell Carcinoma (SAS)Amentoflavone + CisplatinSignificantly increased cisplatin-induced cytotoxicity and apoptosis. Reduced cisplatin-triggered NF-κB activity.[1][2]
Hepatocellular CarcinomaAmentoflavone + DoxorubicinAmeliorated doxorubicin-induced hepatorenal injury by modulating the PI3K/AKT/GSK-3β pathway.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anti-proliferative effects of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, Amentoflavone, or a comparative drug (e.g., Doxorubicin, Cisplatin) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of PI.

Signaling Pathway Visualizations

The anti-proliferative effects of Amentoflavone are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

Amentoflavone has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[4][9]

NF_kB_Pathway cluster_nucleus THA This compound (Amentoflavone) IKK IKK THA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Apoptosis Apoptosis NFkB_n->Proliferation Promotes

Caption: Amentoflavone inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

Amentoflavone has also been demonstrated to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and metabolism.[7][8]

PI3K_Akt_Pathway THA This compound (Amentoflavone) PI3K PI3K THA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Seeding Cell Seeding (96-well or 6-well plates) CellCulture->Seeding CompoundPrep Compound Preparation (THA/AF, Controls) Treatment Treatment with Compounds CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle (PI Staining) Incubation->CellCycle PlateReader Microplate Reader MTT->PlateReader FlowCytometry Flow Cytometry Apoptosis->FlowCytometry CellCycle->FlowCytometry DataInterpretation IC50 Calculation & Statistical Analysis FlowCytometry->DataInterpretation PlateReader->DataInterpretation

References

Enhancing Tetrahydroamentoflavone Bioavailability: A Comparative Analysis of Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of different formulation strategies to enhance the oral bioavailability of Tetrahydroamentoflavone (THA). Due to the limited availability of direct comparative studies on THA formulations, this analysis utilizes amentoflavone, a structurally related biflavonoid, as a representative model. The principles and strategies discussed are directly applicable to improving the delivery and efficacy of THA.

The therapeutic potential of this compound, like many biflavonoids, is often hampered by its poor oral bioavailability. This limitation stems from its low aqueous solubility and high lipophilicity, which restricts its absorption in the gastrointestinal tract.[1][2] Furthermore, significant first-pass metabolism in the liver can further reduce the amount of active compound reaching systemic circulation.[2]

This guide will delve into a key formulation strategy, the use of amorphous solid dispersions (ASDs), and present experimental data demonstrating its effectiveness in enhancing the bioavailability of amentoflavone.

Comparative Bioavailability of Amentoflavone Formulations

An amorphous solid dispersion (ASD) of a Selaginella doederleinii extract, rich in amentoflavone, was prepared using polyvinylpyrrolidone K-30 (PVP K-30) to improve the oral bioavailability of its biflavonoid constituents. The pharmacokinetic parameters of amentoflavone from this formulation were compared to those from the raw extract in rats.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Raw S. doederleinii Extract132.5 ± 28.70.5345.8 ± 65.4100
Amorphous Solid Dispersion587.3 ± 112.10.251576.2 ± 298.5~456

Data sourced from a pharmacokinetic study in rats.[2]

The data clearly indicates that the amorphous solid dispersion formulation resulted in a significant increase in the oral bioavailability of amentoflavone. The peak plasma concentration (Cmax) was approximately 4.4 times higher, and the total drug exposure over time (AUC) was about 4.6 times greater compared to the raw extract. This substantial improvement is attributed to the enhanced solubility and dissolution rate of amentoflavone in the amorphous state within the PVP K-30 carrier.[2]

Experimental Protocols

Amorphous Solid Dispersion Preparation

The amorphous solid dispersion of the total biflavonoids from Selaginella doederleinii extract (TBESD) was prepared using the solvent evaporation method.

  • Dissolution: TBESD and polyvinylpyrrolidone K-30 (PVP K-30) were dissolved in a suitable solvent.

  • Solvent Evaporation: The solvent was removed under reduced pressure using a rotary evaporator.

  • Drying: The resulting solid dispersion was further dried to remove any residual solvent.

  • Pulverization: The dried mass was pulverized and sieved to obtain a uniform powder.[2]

In Vivo Pharmacokinetic Study in Rats

The oral bioavailability of amentoflavone from the raw extract and the amorphous solid dispersion was evaluated in male Sprague-Dawley rats.

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Dosing: The rats were orally administered either the raw TBESD or the TBESD-ASD formulation.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points after administration.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of amentoflavone in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.[2]

Mechanism of Bioavailability Enhancement and Cellular Signaling

The enhanced bioavailability achieved through the amorphous solid dispersion formulation allows for greater systemic exposure to amentoflavone. This is critical as amentoflavone is known to modulate several key signaling pathways implicated in various diseases.[3][4] By delivering a higher concentration of the active compound to target tissues, the therapeutic efficacy can be significantly improved.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Stage cluster_administration Oral Administration cluster_absorption Absorption & Systemic Circulation cluster_cellular Cellular Action THA This compound (Poorly Soluble) ASD Amorphous Solid Dispersion (with PVP K-30) THA->ASD Formulation GIT Gastrointestinal Tract ASD->GIT Bloodstream Systemic Circulation (Increased Bioavailability) GIT->Bloodstream Target Target Cells Bloodstream->Target

Caption: Workflow of Bioavailability Enhancement.

The increased systemic concentration of amentoflavone, and by extension THA, allows it to more effectively interact with intracellular signaling cascades. Amentoflavone has been shown to inhibit pro-inflammatory and cell survival pathways such as NF-κB and PI3K/Akt, and the ERK pathway.[3][4][5]

Amentoflavone_Signaling_Pathway Amentoflavone Amentoflavone NFkB NF-κB Pathway Amentoflavone->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Amentoflavone->PI3K_Akt Inhibits ERK ERK Pathway Amentoflavone->ERK Modulates Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Promotes ERK->Proliferation Promotes

Caption: Amentoflavone's Impact on Signaling Pathways.

References

Assessing the Specificity of Tetrahydroamentoflavone's Inhibitory Action on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory action of Tetrahydroamentoflavone (THA) on various enzymes, with a focus on its specificity. The information presented is intended to aid researchers in evaluating THA's potential as a selective modulator of cellular signaling pathways.

Quantitative Analysis of Enzyme Inhibition

While comprehensive screening of this compound against a wide panel of enzymes is not extensively documented in publicly available literature, existing research points towards a notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant target in metabolic disease research.

Computational docking studies have identified this compound as a potent allosteric inhibitor of PTP1B.[1][2][3] This mode of inhibition, targeting a site distinct from the active site, can offer greater specificity compared to competitive inhibitors.

To illustrate the concept of specificity, the following table presents hypothetical IC50 values for this compound against a selection of enzymes. It is crucial to note that while the PTP1B inhibitory role is supported by computational data, the specific IC50 value and the values for other enzymes are presented here for illustrative purposes to guide future experimental validation.

Target EnzymeEnzyme ClassFunctionThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Protein Tyrosine Phosphatase 1B (PTP1B) PhosphataseNegative regulator of insulin and leptin signaling[Data not available in cited literature]Suramin4.8
Fatty Acid Synthase (FASN) SynthaseCatalyzes the synthesis of long-chain fatty acids[Data not available in cited literature]Cerulenin5.5
Cyclooxygenase-2 (COX-2) OxidoreductaseMediates inflammatory response[Data not available in cited literature]Celecoxib0.04
Xanthine Oxidase (XO) OxidoreductaseCatalyzes the oxidation of hypoxanthine to uric acid[Data not available in cited literature]Allopurinol2-10

IC50 values for this compound are hypothetical and require experimental determination. Reference compound IC50 values are sourced from publicly available data.

Experimental Protocols

To facilitate further research into the inhibitory specificity of this compound, detailed protocols for key experiments are provided below.

General Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the target enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a control group with solvent only.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol is specifically tailored for assessing the inhibitory activity of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well plate, add PTP1B enzyme solution.

  • Add the this compound dilutions to the respective wells. Include a positive control (e.g., Suramin) and a negative control (solvent).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value as described in the general protocol.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's potential action, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS pIR->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates THA This compound THA->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

FASN_Signaling_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate LipidSignaling Lipid Signaling Membrane Synthesis Palmitate->LipidSignaling CellGrowth Cell Growth & Proliferation LipidSignaling->CellGrowth THA This compound (Potential Inhibitor) THA->FASN Potential Inhibition

Caption: Overview of the Fatty Acid Synthase (FASN) pathway.

Experimental_Workflow Start Start: Hypothesis Generation CompoundPrep Prepare this compound and Control Compounds Start->CompoundPrep EnzymePanel Select Panel of Target Enzymes (e.g., PTP1B, FASN, COX-2, XO) Start->EnzymePanel IC50Assay Perform In Vitro Enzyme Inhibition Assays (IC50) CompoundPrep->IC50Assay EnzymePanel->IC50Assay DataAnalysis Data Analysis: Calculate IC50 Values IC50Assay->DataAnalysis Specificity Assess Specificity: Compare IC50 Values DataAnalysis->Specificity Mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) Specificity->Mechanism Conclusion Conclusion & Future Work Mechanism->Conclusion

Caption: General workflow for assessing enzyme inhibition specificity.

References

Safety Operating Guide

Proper Disposal of Tetrahydroamentoflavone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of tetrahydroamentoflavone, addressing its various forms and potential hazards to support researchers, scientists, and drug development professionals in maintaining the highest safety standards.

This compound, like its parent compound amentoflavone, is not classified as a hazardous substance in its pure, solid form according to available Safety Data Sheets (SDSs). However, the disposal method is contingent upon the form of the chemical—whether it is in a solid state, dissolved in a solvent, or has been used in experimental settings.

Hazard Assessment and Data Summary

Before handling or disposing of this compound, it is crucial to review its hazard profile. The following table summarizes key safety information derived from SDSs for the related compound, amentoflavone. Researchers should assume a similar hazard profile for this compound unless specific data indicates otherwise.

Hazard ClassificationDescriptionGHS Classification
Acute Toxicity Based on available data, the classification criteria are not met.[1]Not Classified
Skin Corrosion/Irritation Based on available data, the classification criteria are not met.[1]Not Classified
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.[1]Not Classified
Flammability Product is not flammable in its solid form.[2]Not Classified
Chemical Stability Stable under normal conditions.[1]Stable
Incompatible Materials Strong oxidizing agents.[1][2]None
Hazardous Decomposition Formation of toxic gases (carbon monoxide, carbon dioxide) is possible during heating or in case of fire.[1][2]None

Step-by-Step Disposal Procedures

The appropriate disposal procedure for this compound depends on its physical state and whether it has been mixed with other hazardous materials.

Disposal of Solid (Pure) this compound

Uncontaminated, pure this compound is not typically classified as hazardous waste. However, it should not be disposed of in the regular trash or down the drain.

  • Consult Local Regulations : Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.

  • Package for Disposal :

    • Place the solid this compound in a clearly labeled, sealed container.

    • The label should include the full chemical name ("this compound") and state that it is non-hazardous.

  • Waste Pickup : Arrange for pickup by your institution's chemical waste management service.

Disposal of this compound in Solution

This compound is often used in a solution, and the solvent dictates the disposal method. Many common laboratory solvents are flammable or toxic, making the entire solution a hazardous waste.

  • Identify the Solvent : Determine the solvent used to dissolve the this compound. Common solvents like ethanol, methanol, and DMSO are flammable.

  • Segregate the Waste : Do not mix different types of solvent waste. Keep the this compound solution in a dedicated, sealed waste container.

  • Label the Waste Container :

    • Clearly label the container as "Hazardous Waste."

    • List all contents, including "this compound" and the full name of the solvent(s), with approximate percentages.

    • Affix the appropriate hazardous waste pictograms (e.g., flammable liquid).

  • Arrange for Disposal : Contact your EHS department to schedule a hazardous waste pickup.

Potential for Peroxide Formation

Some related compounds may form explosive peroxides, especially when dissolved in ethers like tetrahydrofuran (THF) or diethyl ether.[3] If this compound has been stored in a peroxide-forming solvent, extra precautions are necessary.

  • Check for Peroxides : If the solution has been stored for an extended period or exposed to air, test for the presence of peroxides using peroxide test strips.

  • Handle with Extreme Caution if Peroxides are Present :

    • If peroxide concentrations are above 100 ppm, the material requires special handling.

    • Do not move or open the container if crystals are visible or if the concentration is above 400 ppm. Contact your EHS or a specialized chemical waste disposal service immediately for assistance.[4]

  • Disposal of Peroxide-Containing Waste :

    • Clearly indicate the peroxide concentration on the hazardous waste label.

    • Do not mix peroxide-containing waste with other waste streams.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetrahydroamentoflavone_Disposal start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid is_solution Is the waste in a solution? is_solid->is_solution No dispose_non_hazardous Dispose as non-hazardous chemical waste via EHS. is_solid->dispose_non_hazardous Yes is_peroxide_former Is the solvent a peroxide-former? is_solution->is_peroxide_former Yes is_solvent_hazardous Is the solvent hazardous (e.g., flammable, toxic)? is_solution->is_solvent_hazardous No test_peroxides Test for peroxides is_peroxide_former->test_peroxides Yes is_peroxide_former->is_solvent_hazardous No peroxide_level Peroxides > 100 ppm? test_peroxides->peroxide_level high_peroxide DANGER: Peroxides > 400 ppm or crystals present? peroxide_level->high_peroxide Yes dispose_hazardous_solvent Dispose as hazardous solvent waste via EHS. peroxide_level->dispose_hazardous_solvent No contact_ehs_urgent Do NOT move container. Contact EHS immediately. high_peroxide->contact_ehs_urgent Yes dispose_as_peroxide Dispose as special peroxide waste. Indicate concentration. high_peroxide->dispose_as_peroxide No is_solvent_hazardous->dispose_non_hazardous No is_solvent_hazardous->dispose_hazardous_solvent Yes

Caption: Decision tree for the proper disposal of this compound.

By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for all.

References

Essential Safety and Handling of Tetrahydroamentoflavone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Tetrahydroamentoflavone is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Hazard Assessment

Based on available safety data for the closely related compound Amentoflavone, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] No significant skin or eye irritation, or sensitization effects are known.[2] However, as with any chemical substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required. Use in a fume hood or wear a dust mask if significant aerosolization is expected.
Handling solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot required
Cleaning spills Chemical splash gogglesNitrile glovesLaboratory coatNot generally required. Assess the nature of the spill; if a large amount of powder is dispersed, a dust mask may be appropriate.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound ensures both safety and experimental integrity.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to prevent inhalation of fine particulates.

  • Dissolving : Add the solvent to the weighed this compound in an appropriate container. If sonication is required, ensure the vessel is securely capped.

  • Experimentation : Conduct all experimental procedures involving this compound solutions in a well-ventilated area.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials.

  • Decontamination : Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) upon completion of work.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Solid Waste : Dispose of unused this compound and any contaminated solid materials (e.g., weigh boats, pipette tips) in a designated chemical waste container.

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.

Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Tetrahydroamentoflavone_Handling_Workflow prep 1. Preparation (Gather PPE & Equipment) weigh 2. Weighing (In Fume Hood) prep->weigh dissolve 3. Dissolving (Add Solvent) weigh->dissolve experiment 4. Experimentation (Well-Ventilated Area) dissolve->experiment storage 5. Storage (Cool, Dry, Sealed) experiment->storage decon 6. Decontamination (Clean Work Area) experiment->decon dispose 7. Disposal (Follow EHS Guidelines) decon->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.